molecular formula C13H8F3N3O B10824809 AI-10-47

AI-10-47

Cat. No.: B10824809
M. Wt: 279.22 g/mol
InChI Key: JSNWHSDKJSOXET-UHFFFAOYSA-N
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Description

AI-10-47 is a useful research compound. Its molecular formula is C13H8F3N3O and its molecular weight is 279.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNWHSDKJSOXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of AI-10-47 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Fusion Protein

Acute Myeloid Leukemia with the chromosomal inversion inv(16)(p13q22) is characterized by the expression of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein is a key driver of leukemogenesis. It is formed from the fusion of Core Binding Factor β (CBFβ) and the smooth-muscle myosin heavy chain (SMMHC).

Signaling Pathways and Cellular Consequences

  • Induction of Apoptosis: The restoration of normal gene expression programs, including the downregulation of key survival genes like MYC, ultimately triggers apoptosis in inv(16) AML cells.[1][7] This effect is selective for cells expressing the CBFβ-SMMHC fusion protein, with minimal impact on normal hematopoietic progenitors.[1][5]

AI_10_49_Signaling_Pathway Signaling Pathway of AI-10-49 in inv(16) AML cluster_0 inv(16) AML Cell AI_10_49 AI-10-49 CBFb_SMMHC_RUNX1 CBFβ-SMMHC/RUNX1 Complex AI_10_49->CBFb_SMMHC_RUNX1 Inhibits Interaction CBFb_SMMHC CBFβ-SMMHC CBFb_SMMHC_RUNX1->CBFb_SMMHC Dissociation RUNX1_free Free RUNX1 CBFb_SMMHC_RUNX1->RUNX1_free Release RUNX1_DNA RUNX1 binds to DNA Target Genes RUNX1_free->RUNX1_DNA Restores Binding Gene_Expression Restored RUNX1 Target Gene Expression RUNX1_DNA->Gene_Expression Activates/Represses Transcription MYC_Repression MYC Repression Gene_Expression->MYC_Repression Leads to Apoptosis Apoptosis MYC_Repression->Apoptosis Induces

Signaling Pathway of AI-10-49 in inv(16) AML

Quantitative Data Summary

Compound Assay Target IC50 Reference
AI-10-47FRET AssayCBFβ-RUNX Binding3.2 µM[3]
AI-10-49Cell ViabilityME-1 (inv(16) AML cell line)Potent activity[1]
AI-10-49Cell ViabilityNormal human bone marrow cellsNegligible activity (> 25 µM)[1]
Compound Cell Type Concentration Effect on Viability (48h) Reference
AI-10-49Primary inv(16) AML cells5 µMReduced viability[1][2]
AI-10-49Primary inv(16) AML cells10 µMReduced viability[1][2]
This compoundPrimary inv(16) AML cells5 µM, 10 µMLess potent than AI-10-49[1][2]
AI-10-49Primary AML cells (normal karyotype)Up to 10 µMNegligible effect[1]
Compound Cell Type Concentration Effect on Colony Forming Units (CFU) Reference
AI-10-49inv(16) AML cells5 µM~40% reduction[1]
AI-10-49inv(16) AML cells10 µM~60% reduction[1]
This compoundinv(16) AML cellsUp to 10 µMNo change[1]
AI-10-49AML cells (normal karyotype)Up to 10 µMNo change[1]
AI-10-49CD34+ cord blood cellsUp to 10 µMNo change[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Co-Immunoprecipitation (Co-IP) Assay
  • Cell Lysis: Cells are lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[4]

  • Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads. The mixture is rotated for 5 hours.[4]

  • Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for western blotting. The membrane is probed with antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.

Co_IP_Workflow Co-Immunoprecipitation Experimental Workflow start Start: SEM Cell Culture treatment Treat with this compound (10 µM, 6h) or DMSO start->treatment lysis Cell Lysis (Modified RIPA Buffer) treatment->lysis ip Immunoprecipitation: - Add anti-RUNX1 Ab - Add Protein A-Agarose beads lysis->ip incubation Incubate and Rotate (5h) ip->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blotting: - Probe with anti-CBFβ Ab - Probe with anti-RUNX1 Ab sds_page->western analysis Analyze CBFβ levels (normalized to RUNX1) western->analysis end End: Quantify Protein Interaction analysis->end

Co-Immunoprecipitation Experimental Workflow
Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on AML and normal cells.

  • Cell Seeding: AML cell lines are cultured at 5 x 10^5 cells/ml in 96-well plates.[4]

  • Compound Treatment: Cells are treated with various concentrations of the test compound or DMSO for 48 hours.[4]

  • Staining: Cells are stained with a viability dye such as DAPI (4',6-diamidino-2-phenylindole).[4]

  • Flow Cytometry: At least 2 x 10^4 events per condition are analyzed on a flow cytometer.[4]

  • Data Analysis: Cells negative for DAPI staining are scored as viable. The percentage of viable cells relative to the DMSO control is calculated.[4]

Colony-Forming Unit (CFU) Assay

This assay evaluates the effect of the compounds on the self-renewal capacity of hematopoietic progenitors.

  • Cell Treatment: CD34+ purified primary human AML or normal hematopoietic progenitor cells are treated with the test compound or DMSO at indicated concentrations.

  • Plating: Cells are plated in a semi-solid methylcellulose medium that supports the growth of hematopoietic colonies.

  • Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).

  • Colony Counting: The number of colonies is counted and expressed as a percentage relative to the DMSO control.

Logical Relationships and Therapeutic Implications

Therapeutic_Logic Therapeutic Rationale of Targeting CBFβ-SMMHC cluster_problem Pathophysiology of inv(16) AML cluster_solution Therapeutic Intervention inv16 inv(16) Chromosomal Inversion fusion_protein CBFβ-SMMHC Fusion Protein inv16->fusion_protein ppi Aberrant Interaction with RUNX1 fusion_protein->ppi dysregulation RUNX1 Transcriptional Dysregulation ppi->dysregulation disruption Disruption of CBFβ-SMMHC/RUNX1 Interaction ppi->disruption Targeted by leukemogenesis Leukemogenesis dysregulation->leukemogenesis ai1049 AI-10-49 ai1049->disruption restoration Restoration of RUNX1 Function disruption->restoration apoptosis Selective Apoptosis of AML Cells restoration->apoptosis therapeutic_effect Therapeutic Effect apoptosis->therapeutic_effect

Therapeutic Rationale of Targeting CBFβ-SMMHC

References

An In-depth Technical Guide on the CBFβ-RUNX Binding Affinity of AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-47 and the CBFβ-RUNX Interaction

The Core-Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The interaction between CBFβ and RUNX is critical for the stability and DNA-binding affinity of the RUNX proteins. Dysregulation of this interaction is a hallmark of several cancers, particularly acute myeloid leukemia (AML).

Quantitative Binding Affinity Data

CompoundAssay TypeTarget ComplexReported Value (IC₅₀)Reference
This compound FRETCBFβ - RUNX1 Runt Domain3.2 μM [1]
AI-4-57FRETCBFβ - RUNX1 Runt Domain22 μM[2]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantitatively measure the inhibition of the CBFβ-RUNX1 interaction in a biochemical setting.

Principle: The assay utilizes fluorescently tagged proteins, Cerulean-RUNX1 Runt domain (donor) and Venus-CBFβ (acceptor). When the two proteins interact, FRET occurs, resulting in a high emission ratio at 525 nm (Venus) to 474 nm (Cerulean). An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Protein Preparation: Purified Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are prepared.

  • Assay Buffer: A suitable buffer, for example, 50 mM Tris pH 7.5, 150 mM NaCl, is used.

  • Reaction Setup: 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ are incubated together in the assay buffer.

  • Incubation: The reaction is incubated at room temperature to allow the binding to reach equilibrium.

  • Measurement: The fluorescence emission is measured at 474 nm and 525 nm using a plate reader.

  • Data Analysis: The ratio of emission at 525 nm to 474 nm is calculated. The IC₅₀ value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.[1]

Co-Immunoprecipitation (Co-IP) Assay

Principle: An antibody specific to RUNX1 is used to pull down RUNX1 and any interacting proteins from cell lysates. The presence of CBFβ in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of the inhibitor indicates a disruption of the interaction.

Protocol:

  • Cell Lysis: Cells are harvested and lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) containing protease inhibitors.[3]

  • Immunoprecipitation: The cell lysates are pre-cleared with Protein A agarose beads. Subsequently, an anti-RUNX1 antibody is added to the lysates and incubated to form antibody-antigen complexes. Protein A agarose beads are then added to capture these complexes.[3]

  • Washing: The beads are washed multiple times with IP buffer to remove non-specific binding proteins.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against RUNX1 and CBFβ.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The amount of co-immunoprecipitated CBFβ is quantified and normalized to the amount of immunoprecipitated RUNX1.[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

AI_10_47_Mechanism_of_Action cluster_0 Normal State cluster_1 Inhibition by this compound CBFβ CBFβ RUNX1 RUNX1 CBFβ->RUNX1 binds DNA DNA RUNX1->DNA binds Target_Gene_Transcription Target_Gene_Transcription DNA->Target_Gene_Transcription regulates AI_10_47 AI_10_47 CBFβ_inhibited CBFβ AI_10_47->CBFβ_inhibited binds RUNX1_free RUNX1 CBFβ_inhibited->RUNX1_free interaction disrupted Altered_Transcription Altered Gene Transcription RUNX1_free->Altered_Transcription leads to

FRET Assay Experimental Workflow

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Cerulean-RUNX1 Venus-CBFβ This compound dilutions Start->Prepare_Reagents Mix_Proteins Mix Cerulean-RUNX1 and Venus-CBFβ Prepare_Reagents->Mix_Proteins Add_Inhibitor Add this compound dilutions to protein mix Mix_Proteins->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Measure_Fluorescence Measure Fluorescence (474nm & 525nm) Incubate->Measure_Fluorescence Calculate_Ratio Calculate 525/474nm Emission Ratio Measure_Fluorescence->Calculate_Ratio Plot_Data Plot Ratio vs. [this compound] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the FRET-based inhibition assay.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow Start Start Cell_Culture Culture SEM cells Start->Cell_Culture Treat_Cells Treat with DMSO or this compound (10μM) Cell_Culture->Treat_Cells Lyse_Cells Lyse cells to obtain protein extracts Treat_Cells->Lyse_Cells Immunoprecipitate Immunoprecipitate with anti-RUNX1 Ab Lyse_Cells->Immunoprecipitate Wash_Beads Wash beads to remove non-specific binders Immunoprecipitate->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Western_Blot Perform Western Blot for RUNX1 & CBFβ Elute_Proteins->Western_Blot Analyze_Results Analyze CBFβ levels in IP samples Western_Blot->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Co-Immunoprecipitation experiment.

Conclusion

References

AI-10-47: A Technical Guide to a Novel Inhibitor of the CBFβ-RUNX Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Rationale

Synthesis

Mechanism of Action

Signaling Pathway

CBF_RUNX_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade RUNX RUNX Signaling Cascade->RUNX Activates CBFβ CBFβ CBFβ_RUNX_Complex CBFβ-RUNX Complex CBFβ->CBFβ_RUNX_Complex RUNX->CBFβ_RUNX_Complex AI-10-47 This compound This compound->CBFβ Inhibits Binding Target Genes Target Genes CBFβ_RUNX_Complex->Target Genes Binds to Transcription Transcription Target Genes->Transcription Regulates

Quantitative Data Summary

CompoundIC50 (μM) for CBFβ-RUNX BindingCell Lines Showing Significant Growth InhibitionNotes
This compound 3.2[4]ME-1, TUR, M0-91, THP-1, U937[4]Improved metabolic stability compared to AI-4-57.[1]
AI-4-57--Parent compound with metabolic liability.[1]
AI-10-1041.25[2]-Another derivative with improved activity.[2]
AI-10-490.26 (for CBFβ-SMMHC binding)[5]ME-1[6]A bivalent derivative of this compound with enhanced potency.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibitory effect of compounds on the CBFβ-RUNX interaction in a biochemical setting.

FRET_Workflow Start Start Prepare Reagents Prepare Cerulean-Runt domain (100 nM) and Venus-CBFβ (100 nM) Start->Prepare Reagents Add Compound Add varying concentrations of this compound Prepare Reagents->Add Compound Incubate Incubate mixture Add Compound->Incubate Measure Fluorescence Measure fluorescence emission at 474 nm and 525 nm Incubate->Measure Fluorescence Calculate Ratio Calculate the ratio of 525/474 nm emission Measure Fluorescence->Calculate Ratio Determine IC50 Plot ratio vs. compound concentration to determine IC50 Calculate Ratio->Determine IC50 End End Determine IC50->End

Figure 2. Experimental workflow for the FRET-based inhibition assay.

Protocol:

  • Reagent Preparation : Recombinant Cerulean-tagged Runt domain and Venus-tagged CBFβ (1-141) are purified and diluted to a final concentration of 100 nM each in the assay buffer.[2]

  • Incubation : The reaction mixture is incubated to allow for binding equilibrium to be reached.

  • Fluorescence Measurement : The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a plate reader.

  • Data Analysis : The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. The IC50 value is determined by fitting the dose-response curve.[2]

Co-Immunoprecipitation (Co-IP) Assay

CoIP_Workflow Start Start Cell Treatment Treat 4x10^6 SEM cells with 10 μM this compound or DMSO for 6 hours Start->Cell Treatment Cell Lysis Lyse cells in modified RIPA buffer Cell Treatment->Cell Lysis Immunoprecipitation Immunoprecipitate RUNX1 using anti-RUNX1 antibody and Protein A-Agarose beads Cell Lysis->Immunoprecipitation Washing Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution Elute protein complexes from beads Washing->Elution Western Blot Analyze eluate for CBFβ by Western Blot Elution->Western Blot End End Western Blot->End

References

The Role of AI-10-47 in Hematological Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Axis

The core binding factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a RUNX DNA-binding subunit and a CBFβ non-DNA-binding subunit. In inv(16) AML, the CBFB gene fuses with the MYH11 gene, creating the CBFβ-SMMHC fusion protein. This oncoprotein outcompetes wild-type CBFβ for binding to RUNX1, leading to deregulated gene expression and the development of leukemia.[1][2]

Signaling Pathway Disruption by AI-10-47 and its Derivatives

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Binding DNA_n Target Genes RUNX1_n->DNA_n Binds DNA Normal_Genes Normal Gene Expression DNA_n->Normal_Genes Transcription CBFb_SMMHC CBFβ-SMMHC (Oncoprotein) RUNX1_p RUNX1 CBFb_SMMHC->RUNX1_p Outcompetes CBFβ for Binding DNA_p Target Genes RUNX1_p->DNA_p Binds DNA Dysregulated_Genes Leukemogenesis DNA_p->Dysregulated_Genes Dysregulated Transcription AI1047 This compound / AI-10-49 CBFb_SMMHC_i CBFβ-SMMHC AI1047->CBFb_SMMHC_i Inhibits Binding RUNX1_i RUNX1 CBFb_SMMHC_i->RUNX1_i Interaction Blocked Restoration Apoptosis of Leukemic Cells RUNX1_i->Restoration Restored Activity

Figure 1: Mechanism of Action of this compound/AI-10-49 in inv(16) AML.

Quantitative Data Summary

CompoundAssayCell Line / Sample TypeIC50 / EffectReference
This compoundCBFβ-RUNX Binding-IC50: 3.2 μM[3]
This compoundCell Viability (Annexin V/7-AAD)ME-1 (inv(16) AML)Less potent than AI-10-49[1]
This compoundCell Viability (MTT)Human Bone Marrow CellsNegligible activity[1]
This compoundColony-Forming Units (CFU)inv(16) AML Patient SamplesNo change in CFUs[1]
This compoundColony-Forming Units (CFU)Normal Karyotype AMLNo change in CFUs[1]
This compoundColony-Forming Units (CFU)CD34+ Cord Blood CellsNo change in CFUs[1]
AI-10-49CBFβ-SMMHC-RUNX1 Binding-IC50: 0.26 μM[6]
AI-10-49Cell GrowthME-1 (inv(16) AML)IC50: 0.6 μM[1]
AI-10-49Cell Viabilityinv(16) Patient CellsReduced viability at 5 and 10 μM[1]
AI-10-49Cell ViabilityNormal Human Bone Marrow CellsIC50 > 25 μM[1]
AI-10-49Colony-Forming Units (CFU)inv(16) AML Patient Samples40% and 60% reduction at 5 and 10 μM, respectively[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assays
  • Annexin V and 7-Amino-Actinomycin D (7-AAD) Staining:

    • Cells were harvested and washed with PBS.

    • Cells were resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and 7-AAD were added to the cells.

    • The mixture was incubated in the dark at room temperature.

    • Apoptosis and cell death were analyzed by flow cytometry. Data was normalized to a DMSO-treated control group.[1]

  • MTT Assay:

    • Human bone marrow cells were seeded in 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

    • The formazan crystals were dissolved using a solubilization solution.

    • Absorbance was measured at a specific wavelength to determine cell viability. Data was normalized to the DMSO-treated group.[1]

Colony-Forming Unit (CFU) Assay
  • CD34+ purified primary human AML samples (inv(16), normal karyotype) or CD34+ cord blood cells were used.

  • Following treatment, cells were plated in methylcellulose medium.

  • Plates were incubated for 14-21 days to allow for colony formation.

  • Colonies were counted, and the results were expressed as a percentage relative to the vehicle control (DMSO).[1]

Co-Immunoprecipitation
  • Cells were lysed in a modified RIPA buffer.[4]

  • RUNX1 was immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[4]

  • The immunoprecipitated complexes were washed and then analyzed by Western blotting to detect the presence of co-immunoprecipitated CBFβ.[4]

Experimental and Logical Workflows

Workflow for In Vitro Evaluation of CBFβ-RUNX Inhibitors

start Start: Compound Synthesis (this compound, AI-10-49) biochem_assay Biochemical Assay: Inhibition of CBFβ-RUNX1 Binding (e.g., FRET) start->biochem_assay cell_line_studies Cell Line Studies (e.g., ME-1 for inv(16) AML) biochem_assay->cell_line_studies viability Cell Viability Assays (Annexin V, MTT) cell_line_studies->viability primary_cell_studies Primary Patient Sample Studies (inv(16) AML blasts) cell_line_studies->primary_cell_studies toxicity_studies Toxicity Assessment (Normal Human Bone Marrow, Cord Blood) cell_line_studies->toxicity_studies apoptosis Apoptosis Analysis viability->apoptosis mechanism_studies Mechanism of Action Studies (Co-IP, Gene Expression) apoptosis->mechanism_studies cfu_assay Colony Forming Unit (CFU) Assays primary_cell_studies->cfu_assay primary_cell_studies->toxicity_studies cfu_assay->mechanism_studies end End: Lead Compound Identification mechanism_studies->end

Figure 2: Preclinical evaluation workflow for this compound and related compounds.

Conclusion and Future Directions

References

Unraveling the Pharmacophore of AI-10-47: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Core Pharmacophore of AI-10-47

  • A Pyridine Ring: This nitrogen-containing aromatic ring is critical for the compound's activity. Substitution of the pyridine with a phenyl or furan ring results in a complete loss of inhibitory function. This suggests a specific interaction, likely a hydrogen bond or a crucial electrostatic interaction, involving the pyridine nitrogen.[1]

  • An Imidazo[1,2-a]pyridine Core: This bicyclic heteroaromatic system forms the central scaffold of the molecule, providing a rigid framework for the optimal spatial orientation of the key interacting moieties.

Quantitative Analysis of Inhibitory Activity

CompoundIC50 (μM)Assay TypeNotes
This compound 3.2FRET-based assayInhibits the binding of CBFβ to the RUNX1 Runt domain.[3][4]
AI-4-5722FRET-based assayParent compound of this compound.[4]
AI-10-1041.25FRET-based assayAn analog with improved activity over this compound.[1]

Mechanism of Action: Disrupting the CBFβ-RUNX1 Signaling Pathway

AI-10-47_Signaling_Pathway cluster_0 Normal State cluster_1 Inhibition by this compound CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex Binds RUNX1 RUNX1 RUNX1->Complex Binds DNA Target Gene Promoters Complex->DNA Binds Transcription Gene Transcription DNA->Transcription Activates AI1047 This compound CBFb_i CBFβ (Inactive) AI1047->CBFb_i Binds Allosterically NoComplex No Complex Formation CBFb_i->NoComplex RUNX1_i RUNX1 RUNX1_i->NoComplex NoTranscription Transcription Inhibited NoComplex->NoTranscription

Experimental Protocols

Förster Resonance Energy Transfer (FRET)-based Assay

This assay is used to quantify the inhibitory effect of compounds on the CBFβ-RUNX interaction in a high-throughput format.

Methodology:

  • Protein Expression and Purification: Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.

  • Assay Setup: 100 nM of each fluorescently tagged protein is incubated in assay buffer.

  • FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) after excitation at 433 nm.

  • Data Analysis: The ratio of emission intensities at 525 nm to 474 nm is plotted against the compound concentration to determine the IC50 value.[1]

FRET_Assay_Workflow Start Start Proteins Mix Cerulean-RUNX1 and Venus-CBFβ Start->Proteins Compound Add this compound Proteins->Compound Incubate Incubate Compound->Incubate Measure Measure Fluorescence (Ex: 433nm, Em: 474/525nm) Incubate->Measure Analyze Calculate Emission Ratio and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the FRET-based inhibition assay.

Co-immunoprecipitation (Co-IP) Assay

This technique is employed to confirm the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Methodology:

  • Cell Lysis: Cells are lysed using a modified RIPA buffer.

  • Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.

The Binding Site of this compound on CBFβ

  • Val86

  • Leu88

  • Arg90

  • Glu91

  • Tyr96

  • Lys98

  • Ala99

  • Lys111

  • Gly112

  • Trp113

  • Met122

  • Gly123

  • Cys124

The interaction involves favorable electrostatic interactions between the partial negative charge of the compound and the partial positive charge from the protein.[1]

References

In Vitro Characterization of AI-10-47: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

ParameterAssayValueTargetNotes
IC50 FRET3.2 µMCBFβ-RUNX InteractionRepresents the concentration of AI-10-47 required to inhibit 50% of the CBFβ-RUNX1 interaction in a biochemical assay.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

AI-10-47_Mechanism_of_Action cluster_0 Normal RUNX1 Function cluster_1 Inhibition by this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Forms Heterodimer DNA DNA (RUNX1 Binding Site) RUNX1->DNA Binds to TargetGenes Target Gene Transcription DNA->TargetGenes Initiates Blocked Transcription Blocked DNA->Blocked AI1047 This compound CBFb_inhibited CBFβ AI1047->CBFb_inhibited Binds to RUNX1_free RUNX1 CBFb_inhibited->RUNX1_free Interaction Inhibited RUNX1_free->DNA Binding Prevented Co-IP_Workflow start Start: Cell Culture (e.g., SEM cells) treatment Treat with this compound or DMSO (Control) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Add anti-RUNX1 Antibody preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads (to remove non-specific binding) capture->wash elution Elute Proteins wash->elution analysis Analyze by Western Blot: - Probe for CBFβ - Probe for RUNX1 (loading control) elution->analysis end End: Quantify CBFβ-RUNX1 Interaction analysis->end

References

basic properties and structure of AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

Core Properties of AI-10-47

PropertyValueReference
Mechanism of Action Inhibitor of CBFβ-RUNX binding[4]
IC50 3.2 µM (in a FRET-based assay)[4]
Molecular Formula C13H8F3N3O[4]
Molecular Weight 279.22 g/mol [4]
CAS Number 1256094-31-1[4]
Appearance Solid, Off-white to gray[4]
Solubility 100 mg/mL in DMSO (requires sonication)[4]

Mechanism of Action and Signaling Pathway

cluster_0 Normal CBFβ-RUNX1 Signaling cluster_1 Inhibition by this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 heterodimerization DNA Target Gene Promoter RUNX1->DNA binds to Transcription Gene Expression DNA->Transcription leads to AI1047 This compound AI1047->CBFb binds to & inhibits CBFb_inhibited CBFβ RUNX1_unbound RUNX1 DNA_unbound Target Gene Promoter RUNX1_unbound->DNA_unbound reduced binding Transcription_inhibited Altered Gene Expression DNA_unbound->Transcription_inhibited leads to AI1047_bound This compound start Start prepare_proteins Prepare Cerulean-RUNX and Venus-CBFβ start->prepare_proteins mix_proteins Mix Proteins (100 nM each) prepare_proteins->mix_proteins add_compound Add this compound (or DMSO control) mix_proteins->add_compound incubate Incubate add_compound->incubate measure_fret Measure FRET Signal (525nm / 474nm) incubate->measure_fret analyze Analyze Data (Calculate IC50) measure_fret->analyze end End analyze->end start Start treat_cells Treat Cells with This compound or DMSO start->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells ip Immunoprecipitate with anti-RUNX1 Ab lyse_cells->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for CBFβ and RUNX1 elute->wb analyze Analyze Results wb->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols: AI-10-47 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

CompoundCell LineAssay TypeIC50 / EffectTreatment DurationReference
AI-10-47 -FRET AssayIC50: 3.2 µM-[1]
This compound ME-1MTT AssaySignificant growth inhibition (concentration not specified)48 hours[5]
This compound U937MTT AssaySignificant growth inhibition (concentration not specified)48 hours[5]
This compound THP-1-Significant growth inhibition-[1]
This compound MO-91-Significant growth inhibition-[1]
This compound TUR-Significant growth inhibition-[1]
AI-10-49 ME-1MTT AssayIC50: ~0.6 µM24 hours[5]
AI-10-49 inv(16) AML patient cellsAnnexin V/7AADReduced viability at 5 µM and 10 µM48 hours[5]

Signaling Pathways and Experimental Workflows

CBFβ-RUNX Signaling Pathway Inhibition by this compound

CBF_RUNX_Pathway cluster_0 Normal Cell Signaling cluster_1 This compound Mechanism of Action cluster_2 Downstream Pathway Modulation CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds and stabilizes DNA DNA RUNX1->DNA Binds to target genes Gene_Expression Gene_Expression DNA->Gene_Expression Regulates Transcription (e.g., CEBPA, CSF1R) Cell_Differentiation Cell_Differentiation Gene_Expression->Cell_Differentiation Promotes AI1047 This compound CBFb_inhibited CBFβ AI1047->CBFb_inhibited Inhibits Interaction RUNX1_unstable RUNX1 (unstable) CBFb_inhibited->RUNX1_unstable Binding Disrupted DNA_inhibited DNA RUNX1_unstable->DNA_inhibited Reduced DNA Binding Gene_Expression_Altered Gene_Expression_Altered DNA_inhibited->Gene_Expression_Altered Altered Transcription Apoptosis Apoptosis Gene_Expression_Altered->Apoptosis Induces Wnt Wnt Signaling Gene_Expression_Altered->Wnt Modulates MAPK MAPK Signaling Gene_Expression_Altered->MAPK Modulates

Experimental Workflow for Cell Viability Assessment

Viability_Workflow start Start cell_culture Culture Leukemia Cell Lines (e.g., ME-1, U937) start->cell_culture cell_counting Count and Adjust Cell Density cell_culture->cell_counting seeding Seed Cells in 96-well Plates cell_counting->seeding treatment Treat with this compound (Dose-response) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (MTT or Annexin V/7AAD) incubation->assay data_acquisition Read Absorbance or Fluorescence assay->data_acquisition analysis Analyze Data and Determine IC50 data_acquisition->analysis end End analysis->end

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)

  • Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)

  • 96-well clear-bottom black plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 20,000 cells/well in 100 µL of complete culture medium.[6] For ME-1 cells, a seeding density of approximately 0.5 x 10^6 cells/mL can be adapted for a 96-well format.[7] For U937 cells, a density of 5,000 cells/well is a good starting point.[8] Kasumi-1 cells can be seeded at 25,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Interaction

Materials:

  • SEM cell line (or other suitable leukemia cell line)

  • Complete culture medium

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

  • Anti-RUNX1 antibody for immunoprecipitation

  • Anti-CBFβ antibody for Western blotting

  • Protein A/G agarose or magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Seed approximately 4 x 10^6 SEM cells and grow to mid-log phase.[9]

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer for 30 minutes on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add 2-4 µg of anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with an anti-CBFβ antibody.

References

Application Note: Utilizing AI-10-47 for Fret-Based Assays of the CBFβ-RUNX Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action

Signaling Pathway

CBFβ-RUNX1 Signaling and Inhibition by AI-10-47 cluster_0 Normal Cell cluster_1 inv(16) AML Cell CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds & Stabilizes DNA_normal Target Genes RUNX1->DNA_normal Binds Transcription_normal Normal Hematopoiesis DNA_normal->Transcription_normal Regulates CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion) RUNX1_aml RUNX1 CBFb_SMMHC->RUNX1_aml Sequesters DNA_aml Target Genes RUNX1_aml->DNA_aml Repressed Transcription_aml Leukemogenesis DNA_aml->Transcription_aml Drives AI1047 This compound AI1047->CBFb_SMMHC Inhibits Binding

Quantitative Data

CompoundTarget InteractionFRET IC50 (nM)Reference
This compound CBFβ-RUNX1Data not explicitly found, but noted to have improved activity over AI-4-57.[3]
AI-10-49 CBFβ-SMMHC-RUNX1260[1]
AI-10-104 CBFβ-RUNX11250[3]
AI-4-57 CBFβ-SMMHC-RUNX1Modest Potency[3]

Detailed Experimental Protocol: FRET-Based Assay for this compound

1. Materials and Reagents

  • Proteins:

    • Cerulean-fused RUNX1 Runt domain (Donor)

    • Venus-fused CBFβ or CBFβ-SMMHC (Acceptor)

  • Compound:

  • Assay Buffer:

    • Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBST).[5]

  • Equipment:

    • Microplate reader with FRET capabilities (excitation ~430 nm, emission ~474 nm and ~525 nm)

    • Low-volume 384-well or 1536-well plates, preferably black with a solid bottom to minimize background.

    • Acoustic liquid handler or precision multichannel pipettes for compound dispensing.

2. Reagent Preparation

  • Compound Dilution Series:

    • Further dilute the DMSO serial dilutions into assay buffer to create 2X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect assay performance.[5]

  • Controls:

    • Positive Control (No Inhibition): Assay buffer containing DMSO vehicle only. This represents the maximum FRET signal.

    • Negative Control (No FRET): Wells containing only the donor protein (Cerulean-Runt domain) or acceptor protein (Venus-CBFβ) to measure background fluorescence.

3. Assay Procedure

The following workflow can be used for a typical FRET assay in a 384-well plate format.

start Start dispense_compound Dispense 2X this compound and DMSO Controls into Plate start->dispense_compound add_protein Add 2X Protein Mix (Cerulean-Runt + Venus-CBFβ) dispense_compound->add_protein incubate Incubate at Room Temperature (e.g., 30-60 minutes) add_protein->incubate read_plate Read Plate on FRET-enabled Reader (Ex: 430 nm, Em: 474 nm & 525 nm) incubate->read_plate analyze Analyze Data: Calculate FRET Ratio and IC50 read_plate->analyze end End analyze->end

  • Protein Addition: Add an equal volume (e.g., 10 µL) of the 2X protein master mix to all wells. This will bring the final volume to 20 µL and the reagents to their final 1X concentration.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 to 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Plate Reading:

    • Set the microplate reader to excite the donor fluorophore (Cerulean) at its excitation wavelength (~430 nm).

4. Data Analysis

  • Calculate FRET Ratio: For each well, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

  • Normalization: Normalize the data to the controls. The average FRET ratio from the DMSO-only wells (positive control) is set to 100% activity (or 0% inhibition), and the background (wells with no protein interaction) is set to 0% activity (or 100% inhibition).

References

Application Notes and Protocols for AI-10-47 in ME-1 Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

AI-10-47 Concentration (µM)Estimated ME-1 Cell Viability (%)
0 (DMSO control)100
1~90
3~60
10~20
25~10

Signaling Pathway and Experimental Workflow

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML (ME-1 Cells) cluster_2 Intervention with this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 DNA Target Genes RUNX1->DNA Transcription CBFb_SMMHC CBFβ-SMMHC RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 DNA_2 Target Genes Dysregulation Transcriptional Dysregulation DNA_2->Dysregulation Leads to AI1047 This compound CBFb_SMMHC_2 CBFβ-SMMHC AI1047->CBFb_SMMHC_2 RUNX1_3 RUNX1 DNA_3 Target Genes RUNX1_3->DNA_3 Binds Restoration Restored Transcription DNA_3->Restoration

Figure 1: this compound Mechanism of Action in ME-1 Cells.

cluster_assays Assess Cellular Effects start Start culture Culture ME-1 Cells start->culture seed Seed ME-1 Cells in 96-well plates culture->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 24-48 hours treat->incubate viability Cell Viability Assay (MTT/WST-1) incubate->viability apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis western Western Blot incubate->western analyze Data Analysis viability->analyze apoptosis->analyze western->analyze end End analyze->end

Figure 2: Experimental Workflow for this compound Treatment.

Experimental Protocols

ME-1 Cell Culture and Maintenance
  • Cell Line: ME-1 (human acute myeloid leukemia)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[5][6]

  • Cell Seeding: Seed ME-1 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. It is advisable to seed cells at a confluency of 30-50% to ensure they are in an exponential growth phase during treatment.[7]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells.

Apoptosis (Annexin V) Assay
  • Cell Harvesting: Collect both adherent and suspension cells by gentle scraping and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RUNX1, CBFβ, or other proteins of interest overnight at 4°C. A GAPDH or β-actin antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

References

Application Notes: Co-Immunoprecipitation Protocol for Studying Protein-Protein Interactions with AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Signaling Pathway of CBFβ and RUNX1

CBFβ-RUNX1 Signaling Pathway cluster_0 Normal Condition cluster_1 With AI-10-47 Treatment CBF CBFβ RUNX1 RUNX1 CBF->RUNX1 Forms Complex DNA Target Gene Promoters/Enhancers RUNX1->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates AI1047 This compound CBF_i CBFβ AI1047->CBF_i Binds & Inhibits RUNX1_i RUNX1 CBF_i->RUNX1_i Interaction Disrupted NoTranscription Transcription Inhibited

Quantitative Data

CompoundConcentration (µM)Incubation Time (h)Cell LineRUNX1-bound CBFβ (% of Control)
DMSO (Control)-6SEM100
This compound 10 6 SEM ~80
AI-4-88106SEM~100
AI-10-104106SEM~40
AI-12-126106SEM~30
AI-14-91106SEM~20

Data is estimated from graphical representation in the source publication and presented as an approximation.[4]

Co-Immunoprecipitation Protocol

Materials
  • SEM cells

  • Cell culture medium

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)

  • IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate, with freshly added protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody (for immunoprecipitation)

  • Anti-CBFβ antibody (for western blotting)

  • Anti-RUNX1 antibody (for western blotting)

  • Protein A/G agarose beads

  • IgG control antibody

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Experimental Workflow

Co-Immunoprecipitation Workflow start Start cell_culture 1. Cell Culture & Treatment - Seed 4x10^6 SEM cells - Treat with 10 µM this compound or DMSO - Incubate for 6 hours start->cell_culture cell_lysis 2. Cell Lysis - Harvest and wash cells - Lyse cells in modified RIPA buffer cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate - Incubate lysate with Protein A/G beads - Centrifuge and collect supernatant cell_lysis->pre_clearing immunoprecipitation 4. Immunoprecipitation - Add anti-RUNX1 antibody or IgG control - Add Protein A/G beads - Incubate overnight with rotation at 4°C pre_clearing->immunoprecipitation washing 5. Washing - Pellet beads and discard supernatant - Wash beads multiple times with IP buffer I immunoprecipitation->washing elution 6. Elution - Resuspend beads in SDS-PAGE sample buffer - Boil to elute protein complexes washing->elution analysis 7. Western Blot Analysis - Run samples on SDS-PAGE gel - Transfer to membrane - Probe with anti-CBFβ and anti-RUNX1 antibodies elution->analysis end End analysis->end

Caption: Step-by-step workflow for the co-immunoprecipitation experiment.

Detailed Procedure
  • Cell Culture and Treatment:

    • Culture SEM cells to a density of 4 x 10^6 cells per treatment condition.[3]

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with modified RIPA buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Immunoprecipitation:

    • Dilute the cell lysate to a final concentration of 1 mg/mL with IP buffer I.

    • To 1 mg of protein lysate, add 2 µg of anti-RUNX1 antibody or a non-specific IgG as a negative control.[3]

    • Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and continue the incubation overnight with rotation at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold IP buffer I. After the final wash, remove as much of the supernatant as possible.

    • Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBFβ and RUNX1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative amount of co-immunoprecipitated CBFβ, normalizing to the amount of immunoprecipitated RUNX1.

Conclusion

References

Application Notes: AI-10-47 in Western Blot and Co-Immunoprecipitation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action

Quantitative Data Summary

Compound Parameter Value Assay / Cell Line Reference
AI-10-47 IC₅₀3.2 µMFRET-based assay (in vitro)[1]
Effective Concentration10 µMCo-Immunoprecipitation (SEM cells)[1][2]
AI-10-49 IC₅₀0.26 µMFRET-based assay (in vitro)[6]
IC₅₀0.6 µMCell Viability (ME-1 cells)[5][6]
Effective Concentration1 µMCo-Immunoprecipitation (ME-1 cells)[6]
Dissociation~90%Dissociation of RUNX1 from CBFβ-SMMHC[3][6]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Validate Disruption of CBFβ-RUNX1 Interaction

1. Cell Culture and Treatment:

  • Seed 4 x 10⁶ SEM cells (or another suitable cell line expressing the target proteins).

  • Culture cells under standard conditions.

2. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse cells in ice-cold modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Incubate 500 µg to 1 mg of total protein with an anti-RUNX1 antibody (e.g., Active Motif, #39000) overnight at 4°C on a rotator.[2]

  • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by gentle centrifugation.

  • Wash the beads 3-5 times with ice-cold IP buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate).[2]

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

  • Separate the immunoprecipitated proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Probe the membrane with a primary antibody against CBFβ.

  • Also, probe the membrane with a primary antibody against RUNX1 as a positive control for successful immunoprecipitation.

  • Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

Visualizations: Pathways and Workflows

cluster_0 CBFβ-RUNX1 Signaling Axis CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex Binds RUNX1 RUNX1 RUNX1->Complex Binds DNA Target Gene Promoters Complex->DNA Binds to Transcription Gene Transcription (e.g., Hematopoiesis, Cell Survival) DNA->Transcription Initiates AI1047 This compound AI1047->CBFb Inhibits Interaction

cluster_1 Co-Immunoprecipitation Workflow A 1. Cell Treatment (this compound vs DMSO) B 2. Cell Lysis (Modified RIPA Buffer) A->B C 3. Immunoprecipitation (Anti-RUNX1 Antibody) B->C D 4. SDS-PAGE (Separate Proteins) C->D E 5. Western Blot (Probe for CBFβ) D->E F 6. Analysis (Compare Band Intensity) E->F

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Storage

PropertyValueSource
Molecular Weight 279.22 g/mol MedChemExpress
Appearance SolidMedChemExpress
Recommended Solvent DMSO (up to 100 mg/mL with sonication)MedChemExpress
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]
Shipping Condition Ambient temperatureMedKoo Biosciences
Short-term Storage (Solid) 0 - 4°C (days to weeks)MedKoo Biosciences
Long-term Storage (Solid) -20°C (months to years)MedKoo Biosciences

Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

CBF_RUNX_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb CBFβ Complex_formation CBFβ-RUNX Heterodimerization CBFb->Complex_formation RUNX RUNX RUNX->Complex_formation AI1047 AI-10-47 AI1047->CBFb Inhibits DNA Target DNA Complex_formation->DNA Translocation Transcription Gene Transcription (e.g., proliferation, differentiation) DNA->Transcription Regulation

Caption: Mechanism of action of this compound.

Quantitative Data

ParameterValueCell Line/SystemReference
IC50 (CBFβ-RUNX Binding) 3.2 µMFRET-based assay[2]
Effective Concentration (Cell Growth Inhibition) 10 µMME-1, TUR, M0-91, THP-1, U937[1]
Effective Concentration (Co-IP) 10 µMSEM cells[1]

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay (MTT Assay)

Materials:

  • Leukemia cell lines (e.g., ME-1, SEM)

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Growth_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (and vehicle control) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

Caption: Workflow for a cell growth inhibition assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot for CBFβ-RUNX1 Interaction

Materials:

  • SEM cells (or other suitable cell line)

  • DMSO

  • Complete culture medium

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody

  • Anti-CBFβ antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Procedure:

Part A: Cell Treatment and Lysis

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in modified RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (whole-cell lysate).

Part B: Immunoprecipitation

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the pre-cleared lysate.

  • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

Part C: Western Blotting

  • Separate the eluted proteins and a sample of the whole-cell lysate (input control) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against CBFβ overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Re-probe the membrane with an anti-RUNX1 antibody to confirm successful immunoprecipitation.

References

Application Note: Utilizing AI-10-47 in Colony-Forming Unit Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Mechanism of Action

CBFβ-RUNX Signaling Pathway and Inhibition by AI-10-47.

Data Presentation

ParameterValueCell Types/ConditionsReference
This compound IC50 3.2 µMCBFβ-RUNX binding[1][2]
Effective Concentration 10 µMInhibition of leukemia cell growth (ME-1, TUR, M0-91, THP-1, U937)[1]
CFU Assay Concentration 5 µM, 10 µMNo significant change in CFUs[4]
Cell Types Tested in CFU CD34+ cord blood cells, AML with normal karyotypeNo effect observed[4]
Solvent DMSOHygroscopic, use newly opened[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light)Aliquot to avoid freeze-thaw cycles[1]

Experimental Protocols

This protocol is adapted from standard hematopoietic colony-forming cell assays and is intended as a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials
  • DMSO (cell culture grade, sterile)

  • Hematopoietic cells (e.g., bone marrow mononuclear cells, cord blood CD34+ cells, or leukemia cell lines)

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS

  • MethoCult™ or other methylcellulose-based semi-solid medium

  • Cytokine cocktail appropriate for the desired colony types (e.g., SCF, GM-CSF, IL-3, EPO)

  • Sterile, non-tissue culture treated 35 mm petri dishes or 6-well plates

  • Sterile water

  • Incubator (37°C, 5% CO2, ≥95% humidity)

Preparation of this compound Stock Solution
  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Colony-Forming Unit (CFU) Assay Protocol
  • Cell Preparation:

    • Thaw or harvest hematopoietic cells of interest.

    • Wash the cells with IMDM containing 2% FBS.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Resuspend the cells at a concentration 10-fold higher than the final desired plating concentration in IMDM with 2% FBS. The optimal plating density should be determined empirically but is typically in the range of 1x10^4 to 5x10^5 cells/mL.

  • Preparation of Treatment Conditions:

  • Plating in Semi-Solid Medium:

    • Thaw the methylcellulose-based medium at 4°C overnight.

    • Vortex the medium vigorously to ensure it is well-mixed. Let it stand for at least 5 minutes to allow bubbles to dissipate.

    • Add this mixture to the methylcellulose medium. A common ratio is 1 part cell/treatment mixture to 10 parts methylcellulose medium.

    • Vortex the final mixture thoroughly.

  • Incubation:

    • Using a syringe with a blunt-end needle, dispense the methylcellulose mixture into 35 mm petri dishes (typically 1.1 mL per dish).

    • Gently rotate the dishes to spread the medium evenly.

    • Place the culture dishes inside a larger petri dish or a humidified chamber along with an open dish of sterile water to maintain humidity.

    • Incubate at 37°C in a 5% CO2 incubator with ≥95% humidity for 10-14 days.

  • Colony Counting and Analysis:

    • After the incubation period, enumerate the colonies using an inverted microscope.

    • Identify and count different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.

cluster_workflow CFU Assay Workflow with this compound prep_cells Prepare Hematopoietic Cell Suspension mix Mix Cells, this compound/Vehicle, and Cytokines with Methylcellulose prep_cells->mix prep_ai1047 Prepare this compound Working Solutions prep_ai1047->mix plate Plate in 35 mm Dishes mix->plate incubate Incubate 10-14 Days (37°C, 5% CO2) plate->incubate analyze Enumerate and Characterize Colonies incubate->analyze

Experimental Workflow for this compound in CFU Assays.

Expected Outcomes and Interpretation

Troubleshooting

  • Low Colony Numbers: Ensure optimal cell viability and plating density. Check the cytokine cocktail for activity and appropriate concentrations.

  • Dry Plates: Maintain high humidity during incubation by using a humidified chamber and adding a dish of sterile water.

References

Application Notes and Protocols for Assessing Cell Viability with AI-10-47 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

CompoundCell LineAssay TypeIC50Treatment DurationReference
AI-10-47-CBFβ-RUNX Binding (FRET)3.2 µMN/A[1]
AI-10-49ME-1 (inv(16) AML)Cell Growth (MTT)0.6 µM48 hours[3]
AI-10-49Normal Human Bone Marrow CellsCell Growth (MTT)> 25 µM48 hours[3]
Cell LineConcentrationIncubation TimeAssayObserved EffectReference
SEM10 µM6 hoursCo-immunoprecipitationWeakly reduced CBFβ binding to RUNX1[1][2]
ME-1, TUR, M0-91, THP-1, U937Not specifiedNot specifiedCell GrowthSignificant inhibition[1]
ME-1Dose-dependent48 hoursAnnexin V/7-AADIncreased apoptosis[3]
Primary inv(16) AML cells5 and 10 µM (AI-10-49)48 hoursViability AssayReduced viability[3]

Signaling Pathway and Experimental Workflow

AI1047_pathway This compound Mechanism of Action cluster_inhibition Inhibition of CBFβ-RUNX1 Interaction cluster_downstream Downstream Cellular Effects AI1047 This compound CBFb CBFβ AI1047->CBFb binds CBFb_RUNX1 CBFβ-RUNX1 Complex AI1047->CBFb_RUNX1 inhibits formation CBFb->CBFb_RUNX1 associates with RUNX1 RUNX1 RUNX1->CBFb_RUNX1 RUNX1_activity Restored RUNX1 Transcriptional Activity RUNX1->RUNX1_activity released Target_Genes Modulation of RUNX1 Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1_activity->Target_Genes MYC_repression Repression of MYC Target_Genes->MYC_repression Apoptosis Induction of Apoptosis MYC_repression->Apoptosis

experimental_workflow Experimental Workflow for Cell Viability Assessment start Start cell_culture 1. Cell Culture (e.g., ME-1, SEM) start->cell_culture treatment 2. Treatment with this compound (Varying concentrations and time points) cell_culture->treatment viability_assay 3. Cell Viability Assay treatment->viability_assay mtt_assay MTT Assay viability_assay->mtt_assay annexin_assay Annexin V / 7-AAD Assay viability_assay->annexin_assay data_analysis 4. Data Analysis (e.g., IC50 calculation, % of apoptotic cells) mtt_assay->data_analysis annexin_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing cell viability.

Experimental Protocols

  • Cell Lines: Leukemia cell lines such as ME-1, SEM, THP-1, and U937 are commonly used.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

3. Annexin V/7-AAD Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD or Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Wash the cells twice with cold PBS and centrifuge at 300 xg for 5 minutes.[5]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD (or PI) staining solution.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and 7-AAD-negative

      • Early apoptotic cells: Annexin V-positive and 7-AAD-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

References

Application Notes: In Vivo Pharmacokinetic Profiling of AI-10-47 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action

Mechanism of Action of AI-10-47 in inv(16) AML cluster_0 cluster_1 cluster_2 CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Binds & Stabilizes Gene_n Target Gene Transcription RUNX1_n->Gene_n Activates CBFb_SMMHC CBFβ-SMMHC (Oncoprotein) RUNX1_p RUNX1 CBFb_SMMHC->RUNX1_p Binds & Sequesters Gene_p Transcription Repressed RUNX1_p->Gene_p Fails to Activate AI1047 This compound CBFb_SMMHC_t CBFβ-SMMHC AI1047->CBFb_SMMHC_t Inhibits RUNX1_t RUNX1 (Freed) CBFb_SMMHC_t->RUNX1_t Gene_t Transcription Restored RUNX1_t->Gene_t Activates

Figure 1. This compound inhibits the CBFβ-SMMHC/RUNX1 interaction.

Pharmacokinetic Data Summary

Table 1: Pharmacokinetic Parameters of Related CBFβ-RUNX Inhibitors in Mice

Compound Type Half-life (t½) in mouse plasma Reference
AI-4-57 Precursor 37 min [3]
This compound Monovalent Inhibitor Data not specified -
AI-10-49 Bivalent Derivative 380 min [3]

Protocols

In Vivo Dosing and Sampling Protocol

Materials:

  • Vehicle for formulation (e.g., DMSO, Captisol, or a solution of 0.5% HPMC)[4][7]

  • 8-10 week old BALB/c mice (or other appropriate strain)

  • Sterile syringes and needles (27-gauge or similar)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding, heparinized capillary tubes)[7]

  • Anesthesia (e.g., isoflurane for terminal procedures)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment. House them with access to food and water ad libitum.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points to characterize the plasma concentration-time profile. A serial bleeding protocol allows for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[7]

    • Suggested Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • Early Time Points (e.g., 5, 15 min): Use submandibular vein bleeding with a lancet.[7]

    • Mid Time Points (e.g., 30 min, 1 hr, 2 hr): Use retro-orbital venous plexus bleeding (requires anesthesia).[7]

    • Terminal Time Point (e.g., 24 hr): Use cardiac puncture under deep anesthesia.[7]

  • Plasma Preparation: Immediately transfer collected blood into EDTA-coated tubes. Keep samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to new, clearly labeled tubes and store at -80°C until bioanalysis.

Experimental Workflow for Mouse Pharmacokinetic Study A Acclimatize Mice C Administer Dose (e.g., 100 mg/kg IP) A->C B Prepare this compound Dosing Formulation B->C D Serial Blood Sampling (Multiple Time Points) C->D Start Timer E Process Blood to Obtain Plasma D->E F Store Plasma at -80°C E->F G Bioanalysis by LC-MS/MS F->G H Pharmacokinetic Data Analysis G->H I Determine PK Parameters (Cmax, T½, AUC) H->I

Figure 2. Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Protocol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]

Materials:

  • Mouse plasma samples

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation solvent (e.g., cold ACN with IS)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, standards, and QCs on ice.

    • To 20 µL of each plasma sample, add 100 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Plot the plasma concentration versus time for each animal and use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance).

References

Troubleshooting & Optimization

improving AI-10-47 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q4: What is the maximum final concentration of DMSO that is safe for most cell-based assays?

A4: While cell line dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines. For sensitive cell types or long-term incubation assays, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced toxicity or off-target effects.

Troubleshooting Guide: Solubility Issues

  • Solution Workflow: Follow a systematic approach to identify and solve the solubility challenge.

cluster_start Start: Inconsistent Activity Observed cluster_check Step 1: Initial Checks cluster_optimize Step 2: Optimize Preparation cluster_formulate Step 3: Advanced Formulation cluster_end End: Resolution start Inconsistent Activity Observed visual_check Visually inspect for precipitate in wells start->visual_check stock_check Verify stock solution (clarity, age) visual_check->stock_check No precipitate visible warm_sonicate Warm stock to 37°C and/or sonicate before dilution visual_check->warm_sonicate Precipitate visible stock_check->warm_sonicate dilution_method Modify dilution: - Pre-warm media - Add dropwise while vortexing warm_sonicate->dilution_method use_bsa Use a carrier protein (e.g., BSA) dilution_method->use_bsa Still no improvement end_node Re-run Assay dilution_method->end_node Improvement seen use_surfactant Add biocompatible surfactant (e.g., Pluronic F-68) use_bsa->use_surfactant use_surfactant->end_node

  • Solutions:

    • Reduce Final Concentration: Determine the lowest effective concentration for your assay to minimize the amount of compound needed.

    • Optimize Dilution Technique: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform serial dilutions. A helpful technique is to add the small volume of DMSO stock to a larger volume of pre-warmed (37°C) medium while vortexing to facilitate rapid dispersion.

    • Use a Carrier Protein: Incorporating a protein like Bovine Serum Albumin (BSA) into the assay medium can help solubilize hydrophobic compounds by binding to them.

    • Incorporate a Biocompatible Surfactant: For some cell lines, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic® F-68 can help maintain solubility without causing significant cell toxicity.

Quantitative Data Summary

The following tables provide a summary of solubility information and troubleshooting strategies.

Solvent/MediumSolubilityRecommended ConcentrationNotes
DMSOHigh10 mM (Stock Solution)The recommended solvent for long-term storage.[1]
Aqueous BuffersVery Low< 10 µM (Assay Dependent)Prone to precipitation, especially upon dilution from DMSO stock.[1]
EthanolLimitedNot RecommendedGenerally less effective than DMSO for initial stock preparation.

Table 2: Troubleshooting Strategy Quick Guide

IssueStrategySuitabilityKey Consideration
Precipitate in MediaWarming & Sonication Cell-based & Cell-freeGently warm stock to 37°C and use an ultrasonic bath to break up aggregates before dilution.[4]
Inconsistent ActivitySerial Dilution Cell-based & Cell-freePerform intermediate dilutions in media rather than a single large dilution step.
Low PotencyBSA Carrier Cell-based & Cell-freeAdd BSA (e.g., 0.1%) to the final culture medium to act as a carrier.
Compound "Crashing Out"Pluronic® F-68 Cell-basedUse a low, non-toxic concentration (e.g., 0.01%) to aid in forming stable micelles.

Experimental Protocols

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock concentration.

  • Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. A brief sonication may assist.

  • Visually inspect the solution to confirm there are no visible particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Optimized Dilution for Cell-Based Assays

  • Pre-warm your cell culture medium to 37°C.

  • Use this freshly made intermediate solution to perform further serial dilutions to achieve your final desired concentrations in the cell plate.

Visualizations

cluster_pathway Normal RUNX1 Function cluster_inhibition Inhibition by AI-10-47 RUNX1 RUNX1 Complex RUNX1-CBFβ Complex RUNX1->Complex Blocked Interaction Blocked RUNX1->Blocked CBFb CBFβ CBFb->Complex CBFb->Blocked DNA DNA Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates AI1047 This compound AI1047->CBFb Binds to

cluster_main Solubility Enhancement Strategies cluster_phys Physical Methods cluster_solv Solvent System cluster_excip Formulation Excipients Warming Warming Sonication Sonication Vortexing Vigorous Mixing DMSO DMSO Stock CoSolvent Co-solvents (for cell-free assays) Carrier Carrier Proteins (BSA) Surfactant Surfactants (Pluronic F-68) Cyclodextrin Cyclodextrins

Caption: Categories of strategies for improving compound solubility in assays.

References

optimizing AI-10-47 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q2: I am observing high cell toxicity at concentrations where I expect to see on-target effects. What could be the cause?

A2: High toxicity could be due to several factors:

  • Off-target effects: At higher concentrations, small molecules can interact with unintended targets, leading to cytotoxicity.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%).

We recommend performing a careful dose-response experiment and considering the use of a negative control compound with a similar chemical scaffold but inactive against the intended target.

Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the CBFβ-RUNX interaction?

A3: To confirm on-target activity, consider the following experiments:

  • Rescue experiments: If possible, overexpress a form of RUNX1 that is not dependent on CBFβ for its activity and observe if this rescues the phenotype.

  • Downstream target gene expression: Analyze the expression of known RUNX1 target genes (e.g., via qPCR or Western blot) to confirm their modulation in a dose-dependent manner.

  • Use of a negative control: A structurally similar but inactive compound should not produce the same phenotype.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments Poor solubility of AI-10-47.Prepare fresh stock solutions in an appropriate solvent like DMSO. Sonicate or gently warm the solution to aid dissolution. Avoid repeated freeze-thaw cycles.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
Weak or no on-target effect at expected concentrations Poor cellular uptake of the compound.Increase incubation time or use a different cell line that may have better compound uptake.
Low expression of CBFβ and/or RUNX1 in the cell line.Confirm the expression levels of the target proteins in your cell model by Western blot or qPCR.
Unexpected or paradoxical cellular responses Engagement of off-target proteins.Perform a dose-response curve to identify a concentration window with on-target effects. Consider off-target profiling using techniques like kinome scanning or proteomics.
Activation of compensatory signaling pathways.Investigate related signaling pathways that might be activated upon inhibition of the CBFβ-RUNX interaction.

Experimental Protocols

Protocol 1: Dose-Response Assessment of On-Target vs. Off-Target Effects

cluster_0 Phase 1: Determine On-Target Potency (IC50) cluster_1 Phase 2: Assess Cytotoxicity (CC50) cluster_2 Phase 3: Determine Therapeutic Window a Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) b Treat target cells for a defined period (e.g., 24, 48, 72 hours) a->b c Perform on-target assay (e.g., Co-IP of CBFβ-RUNX1, qPCR of target genes) b->c d Calculate IC50 for on-target activity c->d e Use the same serial dilutions and treatment conditions as Phase 1 f Perform cell viability assay (e.g., MTT, CellTiter-Glo) e->f g Calculate CC50 (50% cytotoxic concentration) f->g h Compare IC50 and CC50 values i Select a concentration range for experiments that is significantly below the CC50 and at or above the IC50 for on-target effects h->i

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of CBFβ-RUNX1 Interaction
  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either CBFβ or RUNX1 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

Visualizing Signaling Pathways and Experimental Logic

CBFβ-RUNX Signaling Pathway

CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates AI1047 This compound AI1047->Complex Inhibits

Logic for Troubleshooting Unexpected Cytotoxicity

When encountering unexpected cytotoxicity, a systematic approach is necessary to distinguish between on-target and off-target effects.

start Unexpected Cytotoxicity Observed q1 Is cytotoxicity dose-dependent? start->q1 a1_yes Proceed to On-Target vs. Off-Target Analysis q1->a1_yes Yes a1_no Check for experimental artifacts (e.g., compound precipitation, contamination) q1->a1_no No q2 Does cytotoxicity correlate with on-target inhibition (e.g., RUNX1 target gene repression)? a1_yes->q2 a2_yes Cytotoxicity is likely on-target. q2->a2_yes Yes a2_no Cytotoxicity is likely off-target. q2->a2_no No end Identify and validate off-targets (e.g., Kinome screen, Proteomics) a2_no->end

References

Technical Support Center: Troubleshooting AI-10-47 Inhibition of CBFβ-RUNX1

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Weak Inhibition by AI-10-47

Issue 1: Precipitate Observed in Cell Culture Medium
  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[8] However, a sufficient amount of DMSO is necessary to keep the compound in solution. You may need to perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.

    • Stepwise Dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, do so in a stepwise manner with vigorous mixing to facilitate rapid dispersion and prevent the compound from precipitating.[8]

    • Consider Alternative Formulations (with caution): For in vitro assays without live cells, the use of surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can improve solubility. However, these are generally not suitable for cell-based assays due to toxicity.

Issue 2: No or Weak Disruption of CBFβ-RUNX1 Interaction in Co-Immunoprecipitation (Co-IP)
  • Troubleshooting Steps:

    • Review Co-IP Protocol: Ensure your Co-IP protocol is optimized for detecting the CBFβ-RUNX1 interaction. Pay close attention to the lysis buffer composition, as harsh detergents can disrupt the protein-protein interaction you are trying to study.[9] Refer to the detailed protocol provided in the "Experimental Protocols" section below.

    • Include Proper Controls:

      • Positive Control: If available, use a compound known to inhibit the CBFβ-RUNX1 interaction effectively.

      • IgG Control: Use a non-specific IgG antibody for the immunoprecipitation to control for non-specific binding to the beads.

Issue 3: Inconsistent or Non-reproducible Results
  • Potential Cause: Compound degradation, variability in experimental procedures.

  • Troubleshooting Steps:

    • Standardize Protocols: Maintain consistency in all experimental steps, including cell seeding density, treatment duration, and reagent preparation.

Issue 4: Distinguishing Weak On-Target vs. Off-Target Effects
  • Potential Cause: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to off-target effects that may mask or be misinterpreted as weak on-target inhibition.

  • Troubleshooting Steps:

    • Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect that correlates with the known potency of the inhibitor. Off-target effects may appear only at higher concentrations.

    • Use a Structurally Different Inhibitor: If possible, use another inhibitor with a different chemical structure that targets the same CBFβ-RUNX1 interaction. If both inhibitors produce a similar phenotype, it provides stronger evidence for an on-target effect.

Quantitative Data

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundCBFβ-RUNX1In Vitro Binding3.2[1][2]
AI-4-57CBFβ-SMMHC-RUNX1FRET22[2]
AI-10-49CBFβ-SMMHC-RUNX1FRET0.26[6]
Cell LineDescriptionEffect of 10 μM this compoundReference
SEMAcute Myeloid LeukemiaWeakly reduced CBFβ binding to RUNX1[1][4]
ME-1inv(16) Acute Myeloid LeukemiaSignificant growth inhibition[1]
TURLeukemiaSignificant growth inhibition[1]
M0-91LeukemiaSignificant growth inhibition[1]
THP-1Acute Monocytic LeukemiaSignificant growth inhibition[1]
U937Histiocytic LymphomaSignificant growth inhibition[1]

Experimental Protocols

Detailed Co-Immunoprecipitation (Co-IP) Protocol to Assess CBFβ-RUNX1 Inhibition

This protocol is adapted from a study that utilized inhibitors of the CBFβ-RUNX1 interaction.[4]

Materials:

  • SEM (or other suitable leukemia) cells

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody (for immunoprecipitation)

  • Protein A/G agarose beads

  • Anti-CBFβ antibody (for Western blot detection)

  • Anti-RUNX1 antibody (for Western blot detection)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in modified RIPA buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add 2 μg of anti-RUNX1 antibody to the pre-cleared lysate.

    • Incubate for 5 hours to overnight at 4°C on a rotator to allow the antibody to bind to RUNX1.

    • Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with IP buffer I. After the final wash, carefully remove all supernatant.

  • Elution and Sample Preparation:

    • Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer to the beads and boiling at 95°C for 5-10 minutes.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with primary antibodies against CBFβ and RUNX1.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.

General Western Blot Protocol for CBFβ and RUNX1 Detection

Procedure:

  • Sample Preparation: Prepare whole-cell lysates as described in the Co-IP protocol (Step 2). Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CBFβ and RUNX1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

Visualizations

CBF_RUNX1_Inhibition cluster_0 Normal CBFβ-RUNX1 Interaction cluster_1 Inhibition by this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binding DNA Target Gene Promoter RUNX1->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates AI1047 This compound CBFb_inhibited CBFβ AI1047->CBFb_inhibited Binds to RUNX1_free RUNX1 CBFb_inhibited->RUNX1_free Binding Blocked DNA_inactive Target Gene Promoter RUNX1_free->DNA_inactive Binding Reduced NoTranscription No Transcription DNA_inactive->NoTranscription

Troubleshooting_Workflow Start Start: Weak or No Inhibition Observed Check_Solubility Check for Compound Precipitation in Media Start->Check_Solubility Optimize_Solubility Optimize Dilution Protocol (e.g., stepwise dilution, final DMSO %) Check_Solubility->Optimize_Solubility Precipitate Observed CoIP_Issues Review Co-IP / Western Blot Protocol Check_Solubility->CoIP_Issues No Precipitate Optimize_Solubility->CoIP_Issues Optimize_Assay Optimize Assay Conditions (Lysis buffer, Ab concentration) CoIP_Issues->Optimize_Assay Dose_Response Perform Dose-Response & Time-Course Experiments Optimize_Assay->Dose_Response Off_Target Consider Off-Target Effects Dose_Response->Off_Target Still Weak/ Inconsistent Conclusion Conclusion: Inhibition Confirmed or Issue Identified Dose_Response->Conclusion Clear Inhibition Observed Validate_On_Target Validate On-Target Effect (e.g., use different inhibitor, CETSA) Off_Target->Validate_On_Target Validate_On_Target->Conclusion

References

AI-10-47 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Inaccurate Dosing: Poor solubility can make it difficult to achieve and maintain the desired working concentration of the compound.

  • Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Hydrolysis: Benzimidazole derivatives can undergo hydrolysis, particularly under acidic or basic conditions.[2][3]

  • Photodegradation: The trifluoromethoxy group, while generally more stable than a methoxy group, can be susceptible to photodegradation under prolonged exposure to light.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or diminishing biological effect over time. 1. Compound Precipitation: AI-10-47 may be precipitating out of the cell culture medium. 2. Compound Degradation: The compound may be degrading under the experimental conditions.1. Visually inspect your culture plates for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. 3. Refresh Media: For very long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals. 4. Conduct a Stability Assay: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium over the duration of your experiment using HPLC.
Low or no activity in a co-immunoprecipitation (co-IP) assay. 1. Poor Solubility: this compound may not be sufficiently soluble in the lysis buffer. 2. Suboptimal Assay Conditions: The incubation time or concentration of the inhibitor may not be optimal.1. Optimize Lysis Buffer: Consider adding a small percentage of a compatible organic solvent to the lysis buffer to improve solubility, but be cautious of its effect on protein-protein interactions. 2. Increase Incubation Time: Extend the incubation time of the cell lysate with this compound to allow for sufficient target engagement. 3. Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your co-IP assay. 4. Use Freshly Prepared Solutions: Always use freshly prepared dilutions of this compound for your experiments.
High variability between replicate experiments. 1. Inconsistent Compound Preparation: Variability in the preparation of this compound working solutions. 2. Cell Culture Inconsistencies: Differences in cell density or health between experiments.1. Standardize Solution Preparation: Develop and adhere to a strict protocol for preparing this compound solutions, including the source and age of the DMSO used. 2. Ensure Consistent Cell Culture Practices: Maintain consistent cell seeding densities and monitor cell health throughout the experiment.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

Materials:

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Methodology:

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot for analysis. The T=0 sample should be collected immediately after spiking.

  • Sample Preparation for HPLC:

    • For each time point, transfer an aliquot of the medium to a new tube.

    • If the medium contains serum, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:medium).

    • Vortex briefly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • The mobile phase and gradient will need to be optimized for your specific HPLC system and column.

  • Data Analysis:

Data Presentation

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
248.282
487.171
726.060

Note: The data presented in this table is illustrative and should be generated for your specific experimental conditions.

Mandatory Visualizations

Signaling Pathway

AI1047_Signaling_Pathway cluster_nucleus Nucleus CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Inhibits Binding MYC_Gene MYC Gene RUNX1->MYC_Gene Represses Apoptosis Apoptosis MYC_Gene->Apoptosis Inhibits AI1047 This compound AI1047->CBFb_SMMHC Inhibits

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Precipitation Visually inspect for compound precipitation Start->Check_Precipitation Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Observed Check_Precipitation->Precipitation_No No Optimize_Solubility Optimize solvent concentration and/or refresh media Precipitation_Yes->Optimize_Solubility Assess_Degradation Suspect compound degradation Precipitation_No->Assess_Degradation Optimize_Solubility->Start Stability_Assay Perform HPLC-based stability assay Assess_Degradation->Stability_Assay Review_Protocols Review and standardize experimental protocols Stability_Assay->Review_Protocols End Consistent Results Review_Protocols->End

References

Technical Support Center: Overcoming Resistance to AI-10-47 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of AI-10-47 in Culture Media
Symptom Possible Cause Suggested Solution
Precipitate observed in the flask/plate after adding this compound.Low aqueous solubility of this compound.Prepare stock solutions in a suitable solvent like DMSO at a high concentration.[5] When diluting into aqueous media, do so rapidly and with vigorous mixing. Consider using a carrier solvent or pre-warming the media. For more robust and reproducible results, consider switching to more soluble and potent analogs like AI-10-104 or AI-10-49.[6]
Inconsistent results between experiments.Compound precipitation leading to variable effective concentrations.Visually inspect for precipitation before and after adding the compound to the media. Prepare fresh dilutions from the stock solution for each experiment.
Issue 2: Sub-optimal Inhibition of CBFβ-SMMHC/RUNX1 Interaction
Symptom Possible Cause Suggested Solution
Co-immunoprecipitation (Co-IP) shows minimal disruption of the CBFβ-SMMHC/RUNX1 complex.Insufficient compound concentration or incubation time.Optimize the concentration of this compound/AI-10-49 and the treatment duration. A 6-hour incubation with 1 µM AI-10-49 has been shown to effectively dissociate the complex.[7] Ensure the lysis buffer used for Co-IP is not too stringent, as it may disrupt the protein-protein interactions you are trying to measure.[14]
No change in downstream gene expression (e.g., MYC, RUNX3, CSF1R).Ineffective inhibition of the target interaction.Confirm the identity and purity of your compound. Use a positive control cell line known to be sensitive (e.g., ME-1).[1] Verify the disruption of the protein complex using Co-IP before proceeding to gene expression analysis.
Issue 3: High Cell Viability Despite Treatment
Symptom Possible Cause Suggested Solution
Leukemia cells continue to proliferate after treatment with this compound.Use of a resistant cell line.Confirm that the cell line used expresses the CBFβ-SMMHC fusion protein.[2]
Development of resistance.Consider combination therapies. Co-treatment with a BET inhibitor like JQ1 can synergistically induce apoptosis by further suppressing MYC.[3]
Insufficient drug potency.Switch to the more potent bivalent inhibitor, AI-10-49, which has a lower IC50 value.[7]

Quantitative Data Summary

CompoundAssayTarget/Cell LineIC50Reference
This compound CBFβ-RUNX Binding-3.2 µM[5]
AI-10-49 FRETCBFβ-SMMHC/RUNX10.26 µM[7][15]
AI-10-49 Cell Growth InhibitionME-1 cells0.6 µM[7][16]
AI-10-49 Cell Growth InhibitionNormal bone marrow cells> 25 µM[7][16]

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess CBFβ-SMMHC/RUNX1 Disruption
  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, supplemented with protease inhibitors).[6] Sonicate the lysate to ensure nuclear rupture and shear DNA.[14]

  • Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed leukemia cells (e.g., ME-1) at an appropriate density. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

AI_10_47_Mechanism_of_Action Mechanism of Action of this compound/49 in inv(16) AML CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) Complex CBFβ-SMMHC / RUNX1 Complex CBFb_SMMHC->Complex Binds to RUNX1 RUNX1 RUNX1->Complex Sequestered by MYC_Enhancers MYC Distal Enhancers RUNX1->MYC_Enhancers Represses Complex->RUNX1 Releases Complex->MYC_Enhancers Maintains active state MYC_Expression MYC Expression MYC_Enhancers->MYC_Expression Activates Leukemia_Survival Leukemia Cell Survival & Proliferation MYC_Expression->Leukemia_Survival Promotes Apoptosis Apoptosis MYC_Expression->Apoptosis Repression leads to AI_10_49 This compound / AI-10-49 AI_10_49->Complex Inhibits Interaction

Experimental_Workflow_Resistance Workflow for Investigating and Overcoming Resistance start Start: Reduced Efficacy of This compound/49 Observed check_solubility Troubleshoot: 1. Check Compound Solubility 2. Confirm Cell Line Identity (inv(16)+) start->check_solubility co_ip Experiment: Co-IP for Target Engagement check_solubility->co_ip dose_response Experiment: Dose-Response Viability Assay check_solubility->dose_response resistance_suspected Hypothesis: Intrinsic or Acquired Resistance co_ip->resistance_suspected dose_response->resistance_suspected combination_therapy Strategy: Combination Therapy (e.g., + JQ1) resistance_suspected->combination_therapy synergy_assay Experiment: Combination Index (CI) Assay combination_therapy->synergy_assay myc_analysis Analysis: Western Blot/qRT-PCR for MYC Levels combination_therapy->myc_analysis end Outcome: Synergistic Apoptosis and Overcoming of Resistance synergy_assay->end myc_analysis->end

References

Technical Support Center: Refining AI-10-47 Dosage for Primary AML Cell Samples

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Several factors can contribute to a lack of response in primary AML cells:

  • Cell Viability and Health: Primary AML cells are sensitive and can have variable viability ex vivo. Ensure your starting cell population is healthy and has high viability.[4][5]

  • In Vitro Culture Conditions: The culture conditions, including media, supplements, and the presence or absence of stromal support, can significantly impact drug sensitivity.[4][5][6][7]

Q4: I am observing high variability in my experimental replicates. How can I improve reproducibility?

High variability is a common challenge when working with primary patient samples. To improve reproducibility:

  • Standardize Cell Handling: Use consistent protocols for thawing, plating, and treating your primary AML cells.[4][5]

  • Optimize Cell Density: Determine the optimal cell seeding density to ensure logarithmic growth during the experiment.

  • Minimize Freeze-Thaw Cycles: Use fresh primary samples whenever possible or minimize the number of freeze-thaw cycles for cryopreserved samples.

  • Use Technical and Biological Replicates: Include a sufficient number of technical replicates for each condition and, if possible, use samples from multiple donors (biological replicates).

  • Control for Inter-Patient Heterogeneity: Acknowledge that primary AML samples are inherently heterogeneous. Analyze data on a per-patient basis and look for trends across multiple samples.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Cell Viability Before Treatment Cryopreservation/Thawing StressThaw cells rapidly and dilute out the cryoprotectant. Allow cells to recover in culture for a period before starting the experiment.[8]
Suboptimal Culture MediumUse a medium specifically formulated for primary leukemia cells, potentially supplemented with cytokines to support viability.[6]
Inconsistent Dose-Response Curves Inaccurate Drug DilutionsPrepare fresh serial dilutions of AI-10-47 from a validated stock solution for each experiment.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Contamination in Cell Culture Bacterial, Fungal, or Mycoplasma ContaminationMaintain strict aseptic technique. Regularly test for mycoplasma. If contamination occurs, discard the culture and decontaminate the incubator and biosafety cabinet.
Difficulty in Data Interpretation High Background in Viability AssaysOptimize the assay protocol, including incubation times and reagent concentrations. Use appropriate positive and negative controls.
Heterogeneity of Primary SamplesUse flow cytometry-based assays to distinguish between leukemic blasts and other cell populations within the sample to get a more accurate assessment of drug efficacy.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Viability Assay

Materials:

  • Primary AML patient mononuclear cells

  • Ficoll-Paque or other density gradient medium

  • RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Annexin V/PI staining kit)

  • Plate reader or flow cytometer

Procedure:

  • Isolate Primary AML Cells: Isolate mononuclear cells from fresh bone marrow or peripheral blood samples from AML patients using density gradient centrifugation.

  • Cell Seeding: Resuspend the cells in complete culture medium and perform a cell count to determine viability (e.g., using trypan blue exclusion). Seed the cells in a 96-well plate at a predetermined optimal density.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Luminescent/Colorimetric Assays: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

    • Flow Cytometry: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze the percentage of viable, apoptotic, and necrotic cells using a flow cytometer.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Calculate the IC50 value using a non-linear regression curve fit.

Quantitative Data Summary
CompoundCell TypeAssayConcentrationEffectCitation
This compound SEM cell line (leukemia)Co-immunoprecipitation10 µMWeakly reduced CBFβ-RUNX1 binding[3]
AI-10-49 Primary inv(16) AML cellsViability Assay5 µMReduced viability[1][2]
AI-10-49 Primary inv(16) AML cellsViability Assay10 µMReduced viability (viability: ~50% of control)[1][2][10]
AI-10-49 Primary inv(16) AML cellsColony Forming Unit Assay5 µM~40% reduction in CFUs[1]
AI-10-49 Primary inv(16) AML cellsColony Forming Unit Assay10 µM~60% reduction in CFUs[1]
AI-10-49 Normal Karyotype AML CellsViability Assay< 20 µMNo significant effect on viability[10]

Signaling Pathways and Experimental Workflows

CBFβ-RUNX1 Signaling Pathway in AML

CBF_RUNX1_Pathway CBFβ-RUNX1 Signaling in inv(16) AML and this compound Inhibition cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Forms heterodimer TargetGenes_Normal Target Genes (Differentiation, Proliferation) RUNX1->TargetGenes_Normal Regulates transcription CBFb_SMMHC CBFβ-SMMHC (Fusion Oncoprotein) RUNX1_AML RUNX1 CBFb_SMMHC->RUNX1_AML Aberrant interaction TargetGenes_AML Dysregulated Genes (Leukemogenesis) RUNX1_AML->TargetGenes_AML Dysregulates transcription AI1047 This compound AI1047->CBFb_SMMHC Inhibits interaction experimental_workflow Workflow for this compound Dose-Response in Primary AML Cells start Start: Primary AML Patient Sample isolate Isolate Mononuclear Cells (Density Gradient Centrifugation) start->isolate culture Culture Cells and Determine Viability isolate->culture plate Plate Cells in 96-well Plate culture->plate treat Treat Cells plate->treat prepare_drug Prepare Serial Dilutions of this compound and Vehicle Control prepare_drug->treat incubate Incubate (48-72h) treat->incubate assay Perform Viability Assay (e.g., Annexin V/PI) incubate->assay analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 assay->analyze end End: Determine Optimal Dosage Range analyze->end

References

Technical Support Center: AI-10-47 & Normal Hematopoietic Cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected toxicity or reduced viability in normal hematopoietic cell controls. 1. Compound Purity/Integrity: The compound may have degraded or contain impurities. 2. High Compound Concentration: The concentration used may exceed the selective range. 3. Cell Health: The control cells may be unhealthy or stressed. 4. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Verify the purity of the AI-10-47 lot using analytical methods like HPLC/MS. Store the compound as recommended. 2. Perform a dose-response curve to determine the IC50 in your cancer cell line and use concentrations at or near the IC50 for initial experiments. Compare this to the IC50 in your normal hematopoietic cell line, which is expected to be significantly higher. 3. Ensure control cells are healthy, have a high viability at the start of the experiment, and are cultured under optimal conditions. 4. Maintain a final DMSO concentration below 0.1% in your cell culture medium and include a vehicle-only control.
Inconsistent results between experiments. 1. Experimental Variability: Inconsistent cell seeding densities, incubation times, or passage numbers. 2. Compound Preparation: Inconsistent preparation of this compound stock and working solutions.1. Standardize all experimental parameters, including cell density, passage number, and treatment duration. 2. Prepare fresh working solutions of this compound from a validated stock for each experiment. Ensure complete solubilization.
No significant difference in viability between cancer cells and normal hematopoietic cells. 1. Cell Line Authenticity: The cancer cell line may not harbor the specific mutation that confers sensitivity to this compound. 2. Assay Sensitivity: The viability assay may not be sensitive enough to detect subtle differences.1. Authenticate your cell lines using methods like STR profiling to confirm their genetic identity. 2. Use multiple, mechanistically different viability assays (e.g., a metabolic assay like MTS and an apoptosis assay like Annexin V staining) to confirm the results.

Quantitative Data Summary

CompoundAssayCell Line/TargetIC50Reference
This compound CBFβ-RUNX Binding-3.2 µM[5]
AI-10-49 CBFβ-SMMHC/RUNX1 Binding-0.26 µM[2][6]
AI-10-49 Cell GrowthME-1 (inv(16) AML)0.6 µM[1][2]
AI-10-49 Cell GrowthNormal Human Bone Marrow> 25 µM[1][2]

Key Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Hematopoietic Cells using a Cell Viability Assay (MTS)
  • Cell Plating:

    • Culture human cancer cell lines (e.g., ME-1 for inv(16) AML) and normal human hematopoietic cells (e.g., CD34+ hematopoietic stem and progenitor cells) in appropriate media.

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Include wells for "no-cell" (media only) and "vehicle-control" (cells with DMSO) controls.

  • Compound Preparation and Treatment:

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 50 µM).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Normalize the data to the vehicle-control wells (set to 100% viability).

    • Plot the dose-response curve and calculate the IC50 value for each cell type.

Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
  • Cell Preparation:

    • Isolate CD34+ hematopoietic progenitor cells from human cord blood or bone marrow.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Compound Treatment:

    • Resuspend cells at 1 x 10^5 cells/mL in appropriate media.

  • Plating in Methylcellulose:

    • Wash the cells to remove the compound.

    • Plate 500-1000 cells in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm culture dishes.

  • Incubation:

    • Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO2.

  • Colony Counting:

    • Identify and count the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.

    • Express the results as the number of colonies per number of cells plated.

Visualizations

Signaling_Pathway cluster_normal Normal Hematopoietic Cell cluster_leukemia inv(16) AML Cell cluster_treatment This compound Treatment CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Binds & Stabilizes DNA_n DNA RUNX1_n->DNA_n Binds to TargetGenes_n Target Gene Expression (Normal Hematopoiesis) DNA_n->TargetGenes_n Regulates CBFbSMMHC CBFβ-SMMHC (Oncogenic Fusion) RUNX1_l RUNX1 CBFbSMMHC->RUNX1_l Sequesters & Inhibits TargetGenes_l Dysregulated Gene Expression (Leukemogenesis) RUNX1_l->TargetGenes_l Suppressed Activity AI1047 This compound AI1047->CBFbSMMHC Inhibits Binding

Experimental_Workflow cluster_assays Parallel Assays start Start: Prepare Cell Cultures (Normal Hematopoietic & Cancer Cells) treatment Treat cells with dose range of this compound and Vehicle Control (DMSO) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability cfu Colony Forming Unit (CFU) Assay (for progenitors) incubation->cfu analysis Data Analysis: - Normalize to Vehicle Control - Calculate IC50 - Compare toxicity profiles viability->analysis cfu->analysis end End: Determine Selectivity Index analysis->end

References

interpreting unexpected results from AI-10-47 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

Question 1: Why am I observing significant cytotoxicity at concentrations expected to be selective for Kinase X?

Answer:

Unexpected cytotoxicity is a common challenge that can arise from several factors. These may include off-target kinase inhibition, compound precipitation, issues with the vehicle (solvent), or inherent sensitivity of the cell line being used. A systematic approach is crucial to identify the root cause.

Troubleshooting Workflow:

  • Evaluate Vehicle Toxicity: Run a vehicle-only control at the highest concentration used in your experiment (e.g., 0.1% DMSO). If the vehicle control shows toxicity, the solvent concentration may be too high for your specific cell line.

  • Perform a Dose-Response Curve: A detailed dose-response experiment can help distinguish between on-target and off-target toxicity. A sharp drop in viability may indicate a specific, on-target effect, whereas a gradual decline could suggest broader, non-specific cytotoxicity.

G start Start: Unexpected Cytotoxicity solubility Check Compound Solubility in Media start->solubility precipitate Precipitate Observed? solubility->precipitate lower_conc Action: Lower Concentration or Use Different Solvent precipitate->lower_conc Yes vehicle_ctrl Run Vehicle-Only Toxicity Control precipitate->vehicle_ctrl No vehicle_toxic Vehicle Toxic? vehicle_ctrl->vehicle_toxic lower_vehicle Action: Lower Final Vehicle Concentration (<0.1%) vehicle_toxic->lower_vehicle Yes off_target Test in Kinase X-Negative Cell Line vehicle_toxic->off_target No off_target_toxic Toxic in KO Line? off_target->off_target_toxic investigate_off_target Conclusion: Likely Off-Target Cytotoxicity off_target_toxic->investigate_off_target Yes on_target Conclusion: Likely On-Target or Cell-Specific Toxicity off_target_toxic->on_target No

Diagram 1: Troubleshooting workflow for unexpected cytotoxicity.
Question 2: AI-10-47 inhibits recombinant Kinase X effectively in vitro, but it shows no effect on the downstream p-ERK signal in my cell-based assay. What could be the issue?

Answer:

A discrepancy between in vitro biochemical assays and cell-based assays is a frequent hurdle in drug development. This often points to issues with cell permeability, target engagement within the complex cellular environment, or the activation of compensatory signaling pathways.

Possible Causes & Solutions:

  • Compensatory Signaling/Feedback Loops: Inhibition of Kinase X might trigger a feedback mechanism that reactivates the pathway through an alternative route.[3][4][5] For instance, chronic inhibition of Kinase X could lead to the upregulation of a parallel kinase (e.g., Kinase Y) that can also phosphorylate MEK, thus restoring p-ERK levels.[6] Investigating other pathway components via Western blot or phospho-kinase arrays can help identify such mechanisms.

G cluster_0 Normal Signaling cluster_1 Compensatory Pathway Activation Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX MEK MEK KinaseX->MEK ERK ERK MEK->ERK pERK p-ERK (Cell Proliferation) ERK->pERK AI1047 This compound KinaseX_i Kinase X AI1047->KinaseX_i KinaseY Kinase Y (Upregulated) AI1047->KinaseY Feedback Signal MEK_i MEK KinaseX_i->MEK_i KinaseY->MEK_i ERK_i ERK MEK_i->ERK_i pERK_i p-ERK (Signal Restored) ERK_i->pERK_i

Diagram 2: Compensatory pathway activation bypassing this compound inhibition.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Assay Type
Kinase X 8 In Vitro Biochemical
Kinase Y850In Vitro Biochemical
Kinase Z> 10,000In Vitro Biochemical
SRC> 10,000In Vitro Biochemical
ABL15,200In Vitro Biochemical
Table 2: Recommended this compound Concentration Ranges for Cellular Assays

Based on internal validation, these are the recommended starting concentration ranges for different objectives in common cancer cell lines (e.g., HeLa, A549, MCF-7).

Experimental GoalConcentration RangeExpected Outcome
Target Engagement (CETSA)100 nM - 10 µMThermal stabilization of Kinase X
Pathway Inhibition (p-ERK)50 nM - 500 nM>80% reduction in p-ERK at 2 hours
Anti-proliferative Effects100 nM - 2 µMIC50 for growth inhibition at 72 hours
Cytotoxicity Assessment1 µM - 20 µMDetermine concentration causing >50% cell death

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol details the steps to assess the inhibition of Kinase X downstream signaling by measuring the phosphorylation of ERK.

  • Cell Seeding: Plate 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 18-24 hours to reduce basal pathway activity.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the Kinase X pathway.

  • Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[8] Incubate overnight at 4°C with a primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an ECL detection reagent, and visualize the bands using a chemiluminescence imager.

  • Reprobing: To confirm equal protein loading, strip the membrane and reprobe with an antibody for total ERK.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 20 x 10⁶ cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this compound? A: this compound is soluble up to 50 mM in DMSO. For cellular experiments, we recommend preparing a 10 mM stock in DMSO and ensuring the final concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.[11]

Q: How stable is this compound in cell culture media? A: this compound is stable in standard cell culture media (containing 10% FBS) for at least 72 hours when incubated at 37°C. We recommend preparing fresh dilutions from the DMSO stock for each experiment.

Q: Are there any known off-targets for this compound? A: As shown in Table 1, this compound is highly selective for Kinase X. At concentrations above 1 µM, some weak inhibition of Kinase Y may be observed. Researchers should be aware of this potential off-target activity in high-dose experiments.

Q: My cells are detaching after treatment with this compound, even at non-toxic concentrations. Why? A: This could be an on-target effect. Kinase X may play a role in cell adhesion. Inhibition of Kinase X could be disrupting focal adhesions, leading to anoikis (a form of programmed cell death in anchorage-dependent cells). We recommend performing assays on plates coated with different extracellular matrix proteins to investigate this further.

G cluster_0 Logic: Target Engagement vs. Cellular Effect node_a This compound Added to Cells node_b Does it enter the cell? node_a->node_b node_c Does it bind Kinase X? (Test with CETSA) node_b->node_c Yes node_f Result: No Cellular Effect node_b->node_f No (Permeability Issue) node_d Is p-ERK inhibited? (Test with Western Blot) node_c->node_d Yes node_c->node_f No (No Target Engagement) node_e Is cell proliferation reduced? node_d->node_e Yes node_g Result: Target Engagement without Downstream Effect node_d->node_g No (Feedback/Bypass) node_h Result: Pathway Modulation node_e->node_h No (Pathway uncoupled from proliferation) node_i Result: Desired Phenotypic Outcome node_e->node_i Yes

Diagram 3: Logical relationship between target engagement and effect.

References

Technical Support Center: Enhancing the Potency of AI-10-47 Through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Issue 1: Poor Solubility of AI-10-47 in Aqueous Buffers

Symptoms:

  • Precipitation of the compound in your experimental buffer.

  • Inconsistent or lower-than-expected activity in cellular assays.

Possible Causes and Solutions:

Cause Solution
Inherent low aqueous solubility of this compound. Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in your final buffer, ensuring the final DMSO concentration is low (typically <0.5%) and compatible with your assay. Use sonication to aid dissolution. For in vivo experiments, consider formulating AI-10-49 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% Corn Oil[7].
Use of old or hygroscopic DMSO. Use freshly opened, high-purity DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility[1].
Precipitation upon dilution. Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in smaller steps. Ensure vigorous mixing after each dilution.
Compound instability in solution. Prepare fresh working solutions for each experiment. Store DMSO stock solutions at -20°C or -80°C and protect from light. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light[1].
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., MTT, Cell Viability)

Symptoms:

  • High variability between replicate wells.

  • Unexpectedly low or high cell viability.

  • IC50 values differ significantly from published data.

Possible Causes and Solutions:

Cause Solution
Uneven cell seeding. Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incorrect incubation times. Optimize the incubation time for your specific cell line and the compound being tested. For MTT assays with leukemia cells, a 72-hour incubation is common[8].
Interference with assay reagents. Ensure that the compound does not directly react with the assay reagents (e.g., MTT). Run a control with the compound in cell-free media.
Cell line sensitivity. Different cell lines exhibit varying sensitivity to CBFβ-RUNX inhibitors. Use a positive control cell line known to be sensitive, such as ME-1 for CBFβ-SMMHC inhibitors like AI-10-49[5].
Issue 3: Low Efficiency in Co-Immunoprecipitation (Co-IP) of CBFβ-RUNX1

Symptoms:

  • Weak or no detection of co-precipitated protein.

  • High background signal.

Possible Causes and Solutions:

Cause Solution
Inefficient cell lysis. Use a suitable lysis buffer that maintains the protein-protein interaction. A modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) has been used successfully[3].
Suboptimal antibody concentration. Titrate the immunoprecipitating antibody to determine the optimal concentration for capturing the target protein without increasing background.
Insufficient incubation time with the inhibitor. Treat cells for an adequate duration to observe the disruption of the protein-protein interaction. A 6-hour treatment with 10 μM of the inhibitor has been shown to be effective in SEM cells[3].
Protein degradation. Add protease inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the procedure.

Quantitative Data Summary

CompoundTargetAssayIC50Reference
This compound CBFβ-RUNXFRET3.2 µM[1]
AI-10-49 CBFβ-SMMHC-RUNX1FRET0.26 µM[7]
AI-10-104 CBFβ-RUNXFRET1.25 µM[3]
CompoundCell LineAssayIC50Reference
AI-10-49 ME-1 (inv(16))Cell Growth0.6 µM[5]
AI-10-49 Normal human bone marrowCell Growth>25 µM[5]

Experimental Protocols

Protocol 1: FRET Assay for CBFβ-RUNX Interaction

This protocol is adapted from previously described methods to measure the inhibition of the CBFβ-RUNX interaction[3].

  • Protein Expression and Purification:

    • Express Cerulean-Runt domain and Venus-CBFβ (1-141) fusion proteins in E. coli.

    • Purify the proteins using affinity chromatography.

  • Assay Setup:

    • Prepare a reaction buffer (e.g., PBS with 0.1% BSA).

    • In a 384-well plate, add 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ to each well.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 430 nm.

    • Measure the emission at 474 nm (Cerulean) and 525 nm (Venus).

  • Data Analysis:

    • Calculate the FRET ratio (Emission at 525 nm / Emission at 474 nm).

    • Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Co-Immunoprecipitation of CBFβ and RUNX1 from SEM Cells

This protocol is based on the method used to demonstrate the disruption of the CBFβ-RUNX1 interaction in cells[3].

  • Cell Culture and Treatment:

    • Culture SEM cells to the desired density.

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody (e.g., Active Motif, cat #39000) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Wash the beads several times with IP buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate).

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against CBFβ and RUNX1.

Protocol 3: MTT Cell Viability Assay

This is a general protocol for assessing cell viability after treatment with inhibitors[9].

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemia cell lines) in a final volume of 100 µl per well[8].

    • Incubate overnight to allow cells to attach (for adherent cells) or acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

CBF_RUNX_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CBF_RUNX CBFβ-RUNX1 Complex DNA Target Gene Promoters CBF_RUNX->DNA Binds to RUNX motif Transcription Gene Transcription (Hematopoiesis, Cell Proliferation) DNA->Transcription Initiates CBF CBFβ CBF->CBF_RUNX RUNX1 RUNX1 RUNX1->CBF_RUNX AI1047 This compound AI1047->CBF Allosteric Inhibition

Experimental_Workflow_Potency_Enhancement cluster_synthesis Chemical Modification cluster_evaluation Biological Evaluation Start Start with AI-4-57 Modification Introduce Trifluoromethoxy Group Start->Modification AI1047 Synthesize This compound Modification->AI1047 Dimerization Create Bivalent Molecule AI1047->Dimerization FRET FRET Assay (In Vitro Potency) AI1047->FRET CoIP Co-IP (Cellular Target Engagement) AI1047->CoIP MTT MTT Assay (Cell Viability) AI1047->MTT AI1049 Synthesize AI-10-49 Dimerization->AI1049 AI1049->FRET AI1049->CoIP AI1049->MTT Colony Colony Formation Assay AI1049->Colony

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Experimental Results Solubility Poor Compound Solubility Problem->Solubility Assay Assay Protocol Errors Problem->Assay Cell Cell-related Issues Problem->Cell Sol_Solubility Use fresh DMSO, Sonication, Formulation Solubility->Sol_Solubility Sol_Assay Optimize incubation, Use controls Assay->Sol_Assay Sol_Cell Check cell density, Avoid edge effects Cell->Sol_Cell

References

Validation & Comparative

AI-10-49 Demonstrates Superior Potency in Disrupting Leukemia-Driving Protein Complex Compared to AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the two compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research.

Potency and Efficacy Comparison

ParameterAI-10-47AI-10-49Reference
FRET IC50 3.2 µM0.26 µM[1][2][3]
ME-1 Cell Growth IC50 Less potent0.6 µM[1][4][5]
Dissociation of RUNX1 from CBFβ-SMMHC Modest effect90% dissociation after 6 hours[1][6]
Reduction in Viability of inv(16) Patient Cells Less potentSignificant reduction at 5 and 10 µM[1][6]
Inhibition of Colony-Forming Units (CFUs) in inv(16) AML cells No significant changeDose-dependent reduction (40-60%)[1]

Mechanism of Action: Disrupting a Cancerous Partnership

Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Forms complex TargetGenes Target Gene Expression RUNX1->TargetGenes Regulates Differentiation Normal Blood Cell Differentiation TargetGenes->Differentiation CBFbSMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_sequestered RUNX1 CBFbSMMHC->RUNX1_sequestered Sequesters BlockedGenes Dysregulated Gene Expression RUNX1_sequestered->BlockedGenes Dysregulates Leukemia Leukemic Transformation BlockedGenes->Leukemia AI1049 AI-10-49 CBFbSMMHC_inhibited CBFβ-SMMHC AI1049->CBFbSMMHC_inhibited Inhibits RUNX1_released RUNX1 (Released) CBFbSMMHC_inhibited->RUNX1_released Releases RestoredGenes Restored Gene Expression RUNX1_released->RestoredGenes Restores Apoptosis Apoptosis of Leukemic Cells RestoredGenes->Apoptosis

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This in vitro assay quantitatively measures the inhibition of the CBFβ-SMMHC and RUNX1 protein-protein interaction.

  • Principle: A fluorescent donor molecule (e.g., Cerulean) is fused to the RUNX1 Runt domain, and a fluorescent acceptor molecule (e.g., Venus) is fused to CBFβ. When the two proteins interact, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant proteins (Cerulean-Runt domain and Venus-CBFβ) are incubated together.

    • The fluorescence emission is measured at the wavelengths for both the donor and acceptor fluorophores.

    • The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.[9]

FRET_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Cerulean-Runt and Venus-CBFβ Start->Incubate AddInhibitor Add serial dilutions of This compound or AI-10-49 Incubate->AddInhibitor Measure Measure Fluorescence (Donor & Acceptor Emission) AddInhibitor->Measure Calculate Calculate FRET Ratio Measure->Calculate Plot Plot Ratio vs. Concentration and Determine IC50 Calculate->Plot End End: Potency Determined Plot->End

Caption: Workflow for determining IC50 values using a FRET assay.

Cell Viability and Apoptosis Assays

These cell-based assays assess the cytotoxic effects of the inhibitors on leukemia cells.

  • ME-1 Cell Growth Assay (MTT Assay):

    • Principle: The MTT assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by spectrophotometry.

    • Protocol Outline:

      • ME-1 cells (an inv(16) AML cell line) are seeded in multi-well plates.

      • MTT reagent is added to each well and incubated.

      • The formazan product is solubilized, and the absorbance is read to determine cell viability relative to untreated controls.

  • Annexin V and 7-AAD Staining:

    • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by viable cells but can enter and stain the nuclei of late apoptotic and necrotic cells with compromised membranes.

    • Protocol Outline:

      • Cells are harvested and washed.

      • Cells are stained with fluorescently labeled Annexin V and 7-AAD.

      • The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Colony-Forming Unit (CFU) Assay

This assay evaluates the effect of the inhibitors on the self-renewal capacity of leukemic progenitor cells.

  • Principle: The ability of single cells to proliferate and form colonies in a semi-solid medium is a measure of their clonogenic potential.

  • Protocol Outline:

    • The treated cells are plated in a methylcellulose-based medium that supports hematopoietic colony formation.

    • Plates are incubated for a period to allow for colony growth.

    • The number of colonies is counted and compared to vehicle-treated controls to assess the inhibition of colony-forming ability.[1]

Conclusion

References

A Comparative Guide to Monovalent AI-10-47 and Bivalent CBFβ-SMMHC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterodimeric transcription factor complex, composed of CBFβ and RUNX1, is essential for normal hematopoiesis. In certain leukemias, a chromosomal inversion creates the fusion protein CBFβ-SMMHC, which exhibits a higher binding affinity for RUNX1, thereby dysregulating gene expression and promoting leukemogenesis.[1] Small molecule inhibitors designed to disrupt this protein-protein interaction represent a promising therapeutic strategy.

Quantitative Performance Comparison

Inhibitor Target FRET Assay IC50 (µM) Binding Affinity (Kd) Cell Viability IC50 (µM) Plasma Half-life (t½)
AI-10-47 (Monovalent) CBFβ-RUNX13.2[2]Not Reported>10 (in ME-1 cells)[3]Reduced metabolic liability, specific value not reported[3]
AI-10-49 (Bivalent) CBFβ-SMMHC/RUNX10.26[4]168 nM[3]0.6 (in ME-1 cells)[5]380 minutes (in mouse plasma)[5]

Signaling Pathways and Mechanism of Action

The core of this therapeutic approach is the disruption of the interaction between CBFβ (or the oncogenic CBFβ-SMMHC) and RUNX1.

Normal CBFβ-RUNX1 Signaling

Under normal physiological conditions, CBFβ binds to RUNX1, stabilizing it and enhancing its ability to bind to DNA and regulate the transcription of genes essential for hematopoietic differentiation.[6][7]

CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Stabilizes DNA Target Gene Promoters (e.g., M-CSF receptor, IL-3) RUNX1->DNA Binds to Transcription Normal Hematopoietic Gene Transcription DNA->Transcription Initiates

Caption: Normal CBFβ-RUNX1 signaling pathway.

Pathogenic CBFβ-SMMHC Signaling in inv(16) AML

In AML with the inv(16) translocation, the CBFβ-SMMHC fusion protein outcompetes wild-type CBFβ for RUNX1 binding.[1] This aberrant complex alters the transcriptional regulation of RUNX1 target genes, such as repressing MYC, which is crucial for leukemia cell survival.[8]

CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters & Dysregulates MYC_promoter MYC Gene Promoter RUNX1->MYC_promoter Repression is Inhibited MYC_transcription MYC Transcription (Leukemia Cell Survival) MYC_promoter->MYC_transcription Apoptosis Apoptosis MYC_transcription->Apoptosis Inhibits

Caption: Pathogenic CBFβ-SMMHC signaling pathway.

Mechanism of Inhibition

cluster_monovalent Monovalent Inhibition (this compound) cluster_bivalent Bivalent Inhibition (AI-10-49) AI1047 This compound CBFb_RUNX1_mono CBFβ-RUNX1 Complex AI1047->CBFb_RUNX1_mono Weakly Disrupts AI1049 AI-10-49 CBFb_SMMHC_RUNX1 CBFβ-SMMHC-RUNX1 Complex AI1049->CBFb_SMMHC_RUNX1 Potently & Selectively Disrupts RUNX1_released Released RUNX1 CBFb_SMMHC_RUNX1->RUNX1_released MYC_repression MYC Repression RUNX1_released->MYC_repression Apoptosis Apoptosis MYC_repression->Apoptosis

Caption: Mechanism of monovalent vs. bivalent inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to measure the inhibition of the CBFβ-RUNX1 interaction in a biochemical context.

Workflow:

start Start reagents Prepare Reagents: - Cerulean-Runt domain (Donor) - Venus-CBFβ (Acceptor) - Inhibitor (this compound or AI-10-49) start->reagents mix Mix Reagents in Assay Plate reagents->mix incubate Incubate at Room Temperature mix->incubate read Read FRET Signal (Emission at 525nm and 474nm) incubate->read analyze Calculate Emission Ratio (525/474) and Determine IC50 read->analyze end End analyze->end

Caption: FRET assay experimental workflow.

Detailed Protocol:

  • Protein Preparation: Recombinant Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.

  • Assay Setup: In a 384-well plate, the fluorescent proteins are mixed to a final concentration of 100 nM each.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a plate reader.

  • Data Analysis: The ratio of Venus to Cerulean emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.[9]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

start Start cell_culture Seed ME-1 cells in a 96-well plate start->cell_culture inhibitor_treatment Treat cells with varying concentrations of this compound or AI-10-49 cell_culture->inhibitor_treatment incubation Incubate for 48 hours inhibitor_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate for 4 hours to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability relative to control and determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: ME-1 cells (an inv(16) AML cell line) are seeded in a 96-well plate.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 4 hours, during which viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.[3]

Co-Immunoprecipitation (Co-IP) Assay

This technique is used to assess the disruption of the endogenous CBFβ-SMMHC-RUNX1 interaction within cells upon inhibitor treatment.

Workflow:

start Start cell_treatment Treat ME-1 cells with AI-10-49 (1 µM) for 3 or 6 hours start->cell_treatment cell_lysis Lyse cells to obtain total protein extract cell_treatment->cell_lysis immunoprecipitation Immunoprecipitate RUNX1 using an anti-RUNX1 antibody cell_lysis->immunoprecipitation pull_down Pull down the antibody-protein complexes using Protein A/G beads immunoprecipitation->pull_down washing Wash beads to remove non-specific binding pull_down->washing elution Elute the bound proteins washing->elution western_blot Analyze the eluate by Western blot using antibodies against CBFβ and RUNX1 elution->western_blot quantification Quantify the amount of co-precipitated CBFβ-SMMHC western_blot->quantification end End quantification->end

Caption: Co-IP assay experimental workflow.

Detailed Protocol:

  • Cell Lysis: Cells are lysed to extract total cellular proteins.

  • Immunoprecipitation: The cell lysate is incubated with an anti-RUNX1 antibody to capture RUNX1 and its interacting partners.

  • Complex Pull-down: Protein A/G-conjugated beads are added to bind to the antibody-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against RUNX1 and CBFβ to detect the presence of the complex.

  • Quantification: The amount of co-immunoprecipitated CBFβ-SMMHC is quantified to determine the extent of disruption of the interaction.[3]

Conclusion

References

Validating AI-10-47's Specificity for CBFβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-47 and the CBFβ-RUNX1 Interaction

Core Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The interaction between CBFβ and RUNX1 is critical for the stability and DNA-binding affinity of RUNX1, which in turn regulates the expression of genes crucial for hematopoietic stem cell generation and differentiation.[1][2] Dysregulation of this interaction, often through chromosomal translocations leading to fusion proteins like CBFβ-SMMHC in acute myeloid leukemia (AML), is a key driver of leukemogenesis.[2][3]

Comparative Analysis of CBFβ Inhibitors

CompoundTargetMechanism of ActionIC50Cellular Potency & Specificity
This compound CBFβ-RUNX InteractionAllosteric inhibitor of the protein-protein interaction.[5]3.2 μM (FRET assay)[5]Shows activity in leukemia cell lines; however, cellular activity can be limited by solubility.[4][6]
AI-10-49 CBFβ-SMMHC/RUNX1Bivalent inhibitor designed to preferentially bind the dimeric CBFβ-SMMHC fusion protein.[3][7]0.26 μM (FRET assay for CBFβ-SMMHC)[7]Demonstrates high potency and selectivity for inv(16) AML cells expressing CBFβ-SMMHC, with minimal effects on cells with wild-type CBFβ or other leukemia subtypes.[3][7]
Ro5-3335 RUNX1-CBFβ InteractionBinds to both RUNX1 and CBFβ, repressing RUNX1/CBFβ-dependent transactivation.[3]1.1 μM (in ME-1 cells)Exhibits broader activity, affecting various RUNX1 fusion proteins and showing potential off-target effects on bromodomains like SMARCA2.[4]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Interaction

This assay quantitatively measures the inhibition of the CBFβ-RUNX1 interaction in a cell-free system.

Principle: Genetically engineered CBFβ and the Runt domain of RUNX1 are fused to fluorescent proteins (e.g., Venus and Cerulean, respectively) that form a FRET pair. When the proteins interact, excitation of the donor fluorophore (Cerulean) results in energy transfer and emission from the acceptor fluorophore (Venus). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant Venus-CBFβ and Cerulean-Runt domain proteins.

  • Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-Runt domain (e.g., 100 nM) and Venus-CBFβ (e.g., 100 nM) to the assay buffer.[4]

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence emission at both the donor (e.g., 474 nm) and acceptor (e.g., 525 nm) wavelengths using a plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Co-Immunoprecipitation (Co-IP) to Validate Cellular Target Engagement

This method is used to assess the ability of an inhibitor to disrupt the endogenous CBFβ-RUNX1 interaction within a cellular context.

Principle: An antibody specific to RUNX1 is used to pull down RUNX1 and any interacting proteins from cell lysates. The presence of co-precipitated CBFβ is then detected by Western blotting. A decrease in the amount of co-precipitated CBFβ in the presence of an inhibitor indicates disruption of the interaction.

Protocol:

  • Cell Lysis: Harvest the cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[4]

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[4]

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with IP buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specific binding.[4]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against CBFβ.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Re-probe the membrane with an anti-RUNX1 antibody to confirm equal immunoprecipitation of RUNX1 in all samples.[4]

  • Analysis: Quantify the band intensities to determine the relative amount of CBFβ co-immunoprecipitated with RUNX1 in treated versus untreated cells.[4]

Visualizations

CBF_RUNX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade Activates RUNX1_cyto RUNX1 Signaling_Cascade->RUNX1_cyto Phosphorylates/ Activates CBFbeta CBFβ CBFbeta_nuc CBFβ CBFbeta->CBFbeta_nuc Translocates RUNX1_nuc RUNX1 RUNX1_cyto->RUNX1_nuc Translocates Complex_cyto Inactive Complex Active_Complex Active CBFβ-RUNX1 Complex DNA DNA (Target Genes) Active_Complex->DNA Binds Transcription Gene Transcription (Hematopoiesis) DNA->Transcription Regulates RUNX1_nucCBFbeta_nuc RUNX1_nucCBFbeta_nuc RUNX1_nucCBFbeta_nuc->Active_Complex AI_10_47 This compound AI_10_47->CBFbeta_nuc Binds & Inhibits Interaction Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_in_vivo In Vivo Validation HTS High-Throughput Screen (e.g., FRET) Hit_Confirmation Hit Confirmation & IC50 (FRET) HTS->Hit_Confirmation Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Hit_Confirmation->Biophysical_Assays Target_Engagement Target Engagement (e.g., Co-IP, CETSA) Hit_Confirmation->Target_Engagement Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Biophysical_Assays->Off_Target_Screening Cellular_Potency Cellular Potency Assays (e.g., Viability, Apoptosis) Target_Engagement->Cellular_Potency Downstream_Effects Downstream Effects (e.g., qPCR, Western Blot) Cellular_Potency->Downstream_Effects PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Effects->PK_PD Efficacy_Models Animal Efficacy Models (e.g., Xenografts) PK_PD->Efficacy_Models

References

Validating AI-10-47's Effect on RUNX1 Target Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

AI-10-47 and the RUNX1-CBFβ Interaction

Impact of RUNX1 Inhibition on Target Gene Expression

The inhibition of the RUNX1-CBFβ interaction by small molecules is expected to alter the expression of RUNX1 target genes. The nature of this alteration—upregulation or downregulation—is context-dependent, as RUNX1 can act as both a transcriptional activator and repressor.

A key application for RUNX1 inhibitors is in the context of acute myeloid leukemia (AML) with an inversion of chromosome 16 (inv(16)). This inversion creates a fusion protein, CBFβ-SMMHC, which aberrantly interacts with RUNX1 and represses its target genes, contributing to leukemogenesis.[7]

Table 1: Effect of RUNX1 Pathway Inhibition on Target Gene Expression in inv(16) AML Cells

Target GeneFunctionEffect of CBFβ-SMMHCEffect of AI-10-49 Treatment
RUNX3 Transcription factor involved in cell lineage determinationRepressionIncreased Expression[7][8][9]
CSF1R Receptor for colony-stimulating factor 1, involved in cell survival and proliferationRepressionIncreased Expression[7][8][9]
CEBPA Transcription factor crucial for myeloid differentiationRepressionIncreased Expression[7][8][9]

Comparative Analysis of RUNX1 Pathway Inhibitors

Table 2: Comparison of Small Molecule Inhibitors of the RUNX1 Pathway

InhibitorMechanism of ActionIC50 / EC50Key Features
This compound Inhibits RUNX1-CBFβ binding3.2 μM (IC50)[4][5][6]Monovalent inhibitor, serves as a parent compound for more specific inhibitors.[10]
AI-10-49 Binds to CBFβ-SMMHC, disrupting its interaction with RUNX10.26 μM (IC50)[6][8]Bivalent inhibitor with high specificity for the oncogenic fusion protein.[7][10]
Ro5-3335 Inhibits RUNX1-CBFβ interactionNot specifiedA benzodiazepine derivative that represses RUNX1/CBFβ-dependent transactivation.[4][6]
RUNX1/ETO-IN-1 Targets the NHR2 oligomerization domain of the RUNX1-ETO fusion proteinNot specifiedSpecific for the RUNX1-ETO fusion protein found in t(8;21) AML.[6]
AI-4-57 Allosteric inhibitor of CBFβ-SMMHC-RUNX1 interaction22 μM (IC50)[4]Targets an allosteric site on the fusion protein complex.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Disruption of RUNX1-CBFβ Interaction

This technique is used to determine if the inhibitor disrupts the physical interaction between RUNX1 and CBFβ in a cellular context.

  • Cell Lysis: Lyse the cells in a modified RIPA buffer to solubilize proteins while preserving protein-protein interactions.[3]

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to RUNX1. This antibody will bind to RUNX1 and any proteins associated with it.[3]

  • Capture: Add protein A/G agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the RUNX1 protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the proteins from the beads and separate them by size using SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both RUNX1 and CBFβ to detect their presence in the immunoprecipitated complex. A reduction in the amount of co-immunoprecipitated CBFβ in the inhibitor-treated sample compared to the control indicates a disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) to Assess RUNX1 Occupancy on Target Genes

ChIP is used to determine if the inhibitor affects the binding of RUNX1 to the regulatory regions of its target genes.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against RUNX1 to immunoprecipitate RUNX1-DNA complexes.

  • Washing and Elution: Wash the complexes to remove non-specific binding and then elute the DNA from the antibody.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.

  • DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) with primers specific to the promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA) to quantify the amount of bound DNA.[7] A decrease in the enrichment of target gene promoters in the inhibitor-treated sample suggests reduced RUNX1 occupancy.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the changes in the mRNA levels of RUNX1 target genes following inhibitor treatment.

  • Cell Treatment and RNA Extraction: Treat cells with the inhibitor at various concentrations and time points. Extract total RNA from the treated and control cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using the synthesized cDNA and primers specific for the target genes. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative change in gene expression in the inhibitor-treated samples compared to the control using the delta-delta Ct method.

Visualizing Pathways and Workflows

RUNX1_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoter RUNX1->DNA Binds CBFb CBFβ CBFb->RUNX1 Stabilizes Transcription Gene Expression DNA->Transcription AI1047 This compound AI1047->CBFb Inhibits Interaction

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cells Leukemia Cell Line Treatment Treat with this compound or control Cells->Treatment CoIP Co-IP (Protein Interaction) Treatment->CoIP ChIP ChIP-qPCR (DNA Binding) Treatment->ChIP qRT_PCR qRT-PCR (Gene Expression) Treatment->qRT_PCR

References

Assessing the Therapeutic Window of AI-10-47: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Performance Comparison

Table 1: In Vitro Efficacy and Potency

CompoundAssay TypeTarget/Cell LineIC50 ValueReference
AI-10-47 CBFβ-RUNX Binding-3.2 µM[4]
This compound Cell Viability (MTT)Human Bone Marrow Cells> 25 µM[2]
AI-10-49 FRET AssayCBFβ-SMMHC260 nM[2][5]
AI-10-49 Cell Viability (MTT)ME-1 (inv(16))0.6 µM[2][5]
AI-10-49 Cell Viability (MTT)Human Bone Marrow Cells> 25 µM[2][5]

Table 2: Effects on Normal vs. Cancerous Cells

CompoundCell TypeAssayEffectReference
This compound Normal Karyotype AML CellsColony Forming Units (CFU)No change in CFUs[2]
This compound CD34+ Cord Blood CellsColony Forming Units (CFU)No change in CFUs[2]
AI-10-49 inv(16) AML Patient CellsColony Forming Units (CFU)40-60% reduction in CFUs[2]
AI-10-49 CD34+ Cord Blood CellsColony Forming Units (CFU)No significant effect[2][3]
AI-10-49 Normal Karyotype AML SamplesCell ViabilityUnaffected at concentrations < 20 µM[5]

Table 3: Pharmacokinetic Properties

CompoundParameterSpeciesValueReference
AI-4-57 (Parent) Half-life (t½)Mouse37 min[2]
AI-10-49 Half-life (t½)Mouse380 min[2][5]

Visualizing Pathways and Protocols

Signaling Pathway Inhibition

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 binds DNA DNA RUNX1->DNA binds Gene_Exp Normal Gene Expression DNA->Gene_Exp CBFb_SMMHC CBFβ-SMMHC RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 sequesters Leukemogenesis Leukemogenesis RUNX1_2->Leukemogenesis AI_10_47 This compound / AI-10-49 AI_10_47->CBFb inhibits AI_10_47->CBFb_SMMHC inhibits

Mechanism of CBFβ-RUNX inhibition by this compound/AI-10-49.
Experimental Workflow: Co-Immunoprecipitation

To confirm that these inhibitors disrupt the CBFβ-RUNX1 interaction within cells, a co-immunoprecipitation (Co-IP) assay is performed. The workflow for this experiment is outlined below.

start Treat SEM cells with Inhibitor (e.g., this compound) or DMSO lyse Lyse cells in RIPA buffer start->lyse ip Immunoprecipitate RUNX1 using anti-RUNX1 antibody and Protein-A Agarose beads lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute analysis Analyze eluate via Western Blot for CBFβ elute->analysis end Reduced CBFβ signal indicates disruption of interaction analysis->end

Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Experimental Protocols

Co-Immunoprecipitation Assay

This assay was used to determine if the inhibitors could disrupt the binding of full-length CBFβ to full-length RUNX1 in a cellular context.[1]

  • Lysis: Cells were lysed using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA).[1]

  • Immunoprecipitation: RUNX1 was immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein-A Agarose beads. Lysates were incubated with the antibody and beads for 5 hours.[1]

  • Washing and Elution: The beads were washed to remove non-specifically bound proteins. The bound protein complexes were then eluted.

  • Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by Western blotting using an antibody against CBFβ to detect the amount of co-precipitated protein. A reduction in the CBFβ signal in the inhibitor-treated sample compared to the control indicates disruption of the CBFβ-RUNX1 interaction.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Leukemia cell lines (e.g., ME-1) or normal human bone marrow cells were plated in 96-well plates.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength. Data was normalized to the DMSO-treated control group to determine the percentage of viable cells.[2]

Colony Forming Unit (CFU) Assay

This assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies, providing a measure of the impact of a compound on their long-term survival and function.

  • Cell Preparation: CD34+ purified primary human AML cells or cord blood cells were prepared.[2]

  • Plating: After treatment, cells were plated in methylcellulose-based medium that supports the growth of hematopoietic colonies.

  • Incubation: Plates were incubated for approximately 14 days to allow for colony formation.

  • Quantification: The number of colonies was counted for each treatment condition. The results were expressed as a percentage of the vehicle control to determine the inhibitory effect of the compounds.[2]

References

AI-10-47: A Targeted Approach for a Specific Subtype of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: Disrupting a Key Oncogenic Driver in inv(16) AML

AI-10-47_Mechanism_of_Action Signaling Pathway of AI-10-47 in inv(16) AML cluster_inv16 inv(16) AML Cell cluster_treatment Treatment Intervention cluster_effect Therapeutic Effect CBFβ-SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFβ-SMMHC->RUNX1 Sequesters Restored_RUNX1 Restored RUNX1 Function Oncogenic_Transcription Oncogenic Gene Transcription RUNX1->Oncogenic_Transcription Drives Leukemia_Progression Leukemia Progression Oncogenic_Transcription->Leukemia_Progression This compound This compound / AI-10-49 This compound->CBFβ-SMMHC Inhibits Interaction Normal_Transcription Normal Gene Transcription Restored_RUNX1->Normal_Transcription Apoptosis Apoptosis Normal_Transcription->Apoptosis

Mechanism of this compound/AI-10-49 in inv(16) AML.

Comparative Efficacy of AI-10-49 in AML Cell Lines

CompoundAML SubtypeCell LineIC50Reference
AI-10-49 inv(16) ME-1 0.6 µM [3]
AI-10-49 Normal Karyotype Various > 25 µM [3]
This compound - - 3.2 µM (for CBFβ-RUNX binding) [4]

Efficacy of AI-10-49 in Primary AML Patient Samples

TreatmentCell TypeEndpointResultReference
AI-10-49 (10 µM) Primary inv(16) AML Blasts Viability ~50% reduction [1]
AI-10-49 Primary inv(16) AML Blasts Colony Forming Units Dose-dependent reduction [1]
AI-10-49 Normal Karyotype AML Blasts Viability & CFU Negligible effect [1]
AI-10-49 Normal Human Hematopoietic Progenitors Viability & CFU Negligible effect [1]

Comparison with Standard of Care in inv(16) AML

The current standard of care for younger, fit patients with inv(16) AML is intensive induction chemotherapy, typically a "7+3" regimen of cytarabine and an anthracycline. While this approach leads to high initial remission rates, relapse remains a significant challenge. The addition of the CD33-targeted antibody-drug conjugate, gemtuzumab ozogamicin (GO), to standard chemotherapy has shown to improve outcomes in patients with core-binding factor AML, which includes the inv(16) subtype.

TreatmentPopulationEndpointEfficacyReference
"7+3" Chemotherapy Younger adults with inv(16) AML Complete Remission (CR) >90%
"7+3" Chemotherapy Older adults with inv(16) AML Complete Remission (CR) ~50-60%
"7+3" + Gemtuzumab Ozogamicin Core-Binding Factor AML Event-Free Survival Improved vs. 7+3 alone
AI-10-49 (preclinical) Mouse model of inv(16) AML Median Survival Significantly prolonged [2]

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for designing future studies.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines and Primary Samples: The inv(16) positive human AML cell line ME-1, other AML cell lines with different cytogenetic profiles, and cryopreserved primary AML blasts from patients with diagnosed inv(16) or normal karyotype AML were utilized. Normal bone marrow cells from healthy donors served as controls.

  • Viability Assessment: Cell viability was typically measured using assays such as MTT or by flow cytometry with viability dyes like DAPI or Propidium Iodide.

  • Apoptosis Measurement: Apoptosis was quantified by flow cytometry using Annexin V and 7-AAD staining.

  • Colony-Forming Unit (CFU) Assay: To assess the impact on self-renewal capacity, cells were treated with the compounds for a defined period, washed, and then plated in methylcellulose-based media. The number of colonies formed after a period of incubation (e.g., 10-14 days) was counted.

In_Vitro_Workflow Experimental Workflow for In Vitro Efficacy Testing cluster_assays Efficacy Readouts Start Start Cell_Culture AML Cell Lines & Primary Samples Start->Cell_Culture Treatment Treat with this compound/49 or Vehicle Control Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Viability Assay (MTT, Flow Cytometry) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/7-AAD) Incubation->Apoptosis_Assay CFU_Assay Colony Forming Unit (CFU) Assay Incubation->CFU_Assay Data_Analysis Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CFU_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro testing of this compound/49.
In Vivo Efficacy Studies

  • Animal Model: Immunodeficient mice (e.g., NSG mice) were engrafted with human inv(16) AML cells (either cell lines or patient-derived xenografts).

  • Efficacy Endpoints: The primary endpoint was overall survival. Other endpoints included monitoring of leukemic burden in peripheral blood, bone marrow, and spleen using flow cytometry or bioluminescence imaging.

  • Toxicity Assessment: Animal weight, general health, and complete blood counts were monitored to assess for any treatment-related toxicity.

Logical Relationship of Treatment Response

Treatment_Logic Logical Flow of AML Subtype and Treatment Response cluster_subtypes AML Subtypes cluster_treatments Treatment Options AML_Patient AML Patient Cytogenetic_Analysis Cytogenetic Analysis AML_Patient->Cytogenetic_Analysis inv16 inv(16) Positive Cytogenetic_Analysis->inv16 Identifies non_inv16 inv(16) Negative Cytogenetic_Analysis->non_inv16 Identifies AI_Therapy This compound / AI-10-49 inv16->AI_Therapy Chemotherapy Standard Chemotherapy inv16->Chemotherapy non_inv16->AI_Therapy non_inv16->Chemotherapy Response Positive Response AI_Therapy->Response to inv(16) No_Response No Response AI_Therapy->No_Response to non-inv(16) Variable_Response Variable Response Chemotherapy->Variable_Response to both

Decision logic for treatment based on AML subtype.

References

On-Target Efficacy of AI-10-47 in Primary Patient-Derived Acute Myeloid Leukemia Samples: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Data Presentation: AI-10-47 vs. AI-10-49 in Primary AML Samples

CompoundConcentration (µM)Mean Percent Viability (relative to DMSO control)Reference
This compound5~100%[1]
This compound10~100%[1]
AI-10-495Reduced[1][2]
AI-10-4910Significantly Reduced[1][2]

Table 2: Colony-Forming Unit (CFU) Capacity of Primary inv(16) AML Patient Cells

CompoundConcentration (µM)Change in CFUs (relative to DMSO control)Reference
This compound5No significant change[1]
This compound10No significant change[1]
AI-10-495Dose-dependent reduction[1]
AI-10-4910Dose-dependent reduction[1]

Mechanism of Action

Signaling Pathway and Experimental Workflow Diagrams

AI_10_47_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds to TargetGenes Target Gene Expression RUNX1->TargetGenes Regulates CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_sequestered RUNX1 CBFb_SMMHC->RUNX1_sequestered Sequesters Deregulated_Genes Deregulated Gene Expression (e.g., MYC) RUNX1_sequestered->Deregulated_Genes Deregulates Leukemia Leukemogenesis Deregulated_Genes->Leukemia AI1047 This compound CBFb_SMMHC_inhibited CBFβ-SMMHC AI1047->CBFb_SMMHC_inhibited Inhibits RUNX1_released RUNX1 CBFb_SMMHC_inhibited->RUNX1_released Releases Restored_Genes Restored Gene Expression RUNX1_released->Restored_Genes Restores Apoptosis Apoptosis Restored_Genes->Apoptosis

Experimental_Workflow start Primary AML Patient Samples treatment Treatment with This compound or AI-10-49 (Dose-Response) start->treatment viability_assay Viability Assay (Annexin V / 7-AAD) treatment->viability_assay cfu_assay Colony-Forming Unit (CFU) Assay treatment->cfu_assay flow_cytometry Flow Cytometry Analysis viability_assay->flow_cytometry colony_counting Colony Counting and Analysis cfu_assay->colony_counting data_analysis Data Analysis and Comparison flow_cytometry->data_analysis colony_counting->data_analysis end Results data_analysis->end

Experimental Protocols

Primary AML Cell Viability Assay

This protocol is based on the Annexin V/7-AAD staining method to assess apoptosis and cell viability.

  • Cell Preparation: Primary AML patient samples are processed to isolate mononuclear cells.

  • Staining:

    • Harvest cells and wash with 1X PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature, protected from light.

    • Add 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and 7-AAD/PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic. Viable cells are negative for both stains.

  • Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each treatment condition.

Colony-Forming Unit (CFU) Assay

This assay assesses the ability of leukemic progenitor cells to proliferate and form colonies in a semi-solid medium.

  • Cell Preparation: Isolate CD34+ cells from primary AML patient samples.

  • Plating: After treatment, wash the cells and plate them in a methylcellulose-based semi-solid medium supplemented with appropriate cytokines to support colony growth.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Colony Scoring: Count the number of colonies (defined as clusters of >40 cells) under an inverted microscope.

  • Data Analysis: The number of colonies in the treated samples is expressed as a percentage of the colonies in the vehicle control.

Comparison with Other Alternatives

The field of AML therapeutics is rapidly evolving, with several targeted therapies emerging as alternatives to conventional chemotherapy.

  • Other RUNX1-CBFβ Interaction Inhibitors:

  • BET Bromodomain Inhibitors:

    • JQ1: This class of inhibitors targets bromodomain and extra-terminal domain (BET) proteins, such as BRD4, which are critical for the expression of oncogenes like MYC. JQ1 has been shown to induce apoptosis in primary AML cells and may have synergistic effects with other agents.[4][5]

  • FLT3 Inhibitors: For AML patients with FLT3 mutations, inhibitors like midostaurin and gilteritinib have become standard of care.

  • IDH1/2 Inhibitors: Ivosidenib and enasidenib are approved for AML patients with IDH1 and IDH2 mutations, respectively.

  • BCL-2 Inhibitors:

    • Venetoclax: In combination with hypomethylating agents, venetoclax has shown significant efficacy in older or unfit patients with AML.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Safety Data Summary

PropertyDescriptionSafety Consideration
Physical State Typically a solid powder.Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Solubility May have limited solubility in aqueous solutions. Often dissolved in organic solvents like DMSO for experimental use.Organic solvents are often flammable and toxic. Handle in a well-ventilated area or fume hood.
Hazard Classification Not definitively classified. Treat as a hazardous chemical. Potential for biological activity and unknown long-term health effects.Assume the compound is toxic and handle with appropriate precautions. Consult your institution's chemical hygiene plan.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.Improper storage can lead to degradation or reaction. Follow manufacturer's recommendations.
Primary Routes of Entry Inhalation, ingestion, skin and eye contact.Wear appropriate PPE to prevent exposure.

Experimental Protocol: Proper Disposal of AI-10-47

1. Waste Identification and Segregation:

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated personal protective equipment (PPE).

2. Containerization:

  • Use chemically compatible and leak-proof containers for waste collection.[1][5] For liquid waste, it is often best to use the original container or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[6]

  • Ensure containers are in good condition with a secure, tightly fitting cap.[4]

  • Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[5]

  • Solid waste, such as contaminated pipette tips and vials, should be collected in a designated, puncture-resistant container.[6]

3. Labeling:

  • Clearly label all waste containers as soon as waste is added.[1][7]

  • The label should include:

    • The words "Hazardous Waste".

    • The solvent and its concentration (if in solution).

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Do not use abbreviations or chemical formulas.[2]

4. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] This area should be at or near the point of waste generation.[8]

  • The SAA must be under the control of the laboratory personnel and away from general lab traffic.[5]

  • Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[3][7]

  • Keep waste containers closed at all times, except when adding waste.[4][7][8]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[8]

  • Follow all institutional procedures for requesting a waste pickup.

6. Decontamination of Empty Containers:

  • The container should be triple-rinsed with a suitable solvent that can dissolve the compound.[3]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][10]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[3]

Disposal Workflow

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Storage & Pickup cluster_3 Empty Container Disposal A Generate this compound Waste (Unused, Solutions, Contaminated Materials) B Identify as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Select Compatible, Leak-Proof Container C->D E Label Container with Contents & Hazard Info D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact EHS for Waste Pickup G->H I Licensed Vendor Disposes of Waste H->I J Empty this compound Container K Triple-Rinse with Appropriate Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Deface Label & Dispose of Container K->M L->C Add to Waste Stream

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.